molecular formula C21H31NO4 B572217 Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate CAS No. 1226776-80-2

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Cat. No.: B572217
CAS No.: 1226776-80-2
M. Wt: 361.482
InChI Key: QWNDJDHFFBXOSV-UHFFFAOYSA-N
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Description

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H31NO4 and its molecular weight is 361.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 4-propan-2-ylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-16(2)21(18(23)25-15-17-9-7-6-8-10-17)11-13-22(14-12-21)19(24)26-20(3,4)5/h6-10,16H,11-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDJDHFFBXOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712336
Record name 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-80-2
Record name 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, a piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in a wide array of biologically active compounds, and the unique substitution pattern of this molecule makes it a valuable building block for novel therapeutics.[1] This document outlines a plausible synthetic pathway, details general experimental protocols, and discusses the characterization techniques applicable to this compound.

Chemical Properties and Data Presentation

A summary of the key chemical properties for this compound is presented below.

PropertyValueReference
IUPAC Name 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate[2]
CAS Number 1226776-80-2[2]
Molecular Formula C₂₁H₃₁NO₄[2]
Molecular Weight 361.48 g/mol [2]
Purity Typically ≥97%[2]
SMILES CC(C)C1(C(=O)OCC2=CC=CC=C2)CCN(C(=O)OC(C)(C)C)CC1[2]

Synthesis Workflow

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available 4-isopropyl-4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with benzyl bromide.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Benzyl Esterification Start 4-Isopropyl-4-piperidinecarboxylic Acid Reagent1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃) Start->Reagent1 Reaction in a suitable solvent (e.g., Dioxane/Water) Intermediate 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid Reagent1->Intermediate Reagent2 Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Intermediate->Reagent2 Reaction in a polar aprotic solvent (e.g., DMF) FinalProduct This compound Reagent2->FinalProduct

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound. These protocols are based on established methods for similar chemical transformations.

Step 1: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

This procedure outlines the N-Boc protection of 4-isopropyl-4-piperidinecarboxylic acid.

Materials:

  • 4-Isopropyl-4-piperidinecarboxylic Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropyl-4-piperidinecarboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Step 2: Synthesis of this compound

This procedure details the esterification of the Boc-protected intermediate with benzyl bromide.

Materials:

  • 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirring mixture.

  • Heat the reaction mixture and stir overnight. The temperature can be optimized (e.g., 60-80 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the isopropyl group (a doublet and a septet), the piperidine ring protons, the benzylic protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the Boc and benzyl ester groups, the carbons of the piperidine ring, the isopropyl and tert-butyl groups, and the aromatic carbons.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would likely be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 362.23.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H and C-N stretching vibrations.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been extensively reported, derivatives of 4-substituted piperidines are known to exhibit a range of pharmacological activities. Studies on similar structures suggest potential antifungal or anticancer properties.[3][4] For instance, some piperidine derivatives act as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.

Below is a hypothetical representation of how a 4-isopropyl-piperidine derivative could potentially interact with the PI3K/Akt signaling pathway. It is important to note that this is a generalized and hypothetical pathway, and the specific mechanism of action for the title compound has not been elucidated.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K action PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibition/Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Compound Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate (Hypothetical Inhibitor) Compound->PI3K Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation Regulation

Caption: A hypothetical PI3K/Akt signaling pathway potentially targeted by piperidine derivatives.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further investigation is required to fully elucidate its synthetic nuances, complete its characterization profile, and determine its specific biological activities.

References

A Technical Guide to the Predicted Spectroscopic Profile of Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Synthesis and Characterization Workflow

The synthesis of 4,4-disubstituted piperidines is a well-established process in medicinal chemistry. A plausible route to the target compound would involve the alkylation of a suitable piperidine-4-carboxylate derivative. The subsequent characterization would follow a standard workflow to confirm the structure and purity of the synthesized molecule.

G cluster_synthesis Proposed Synthetic Pathway cluster_analysis Spectroscopic Analysis Workflow A Benzyl N-Boc-4-oxopiperidine-1-carboxylate B Grignard Reaction (Isopropylmagnesium bromide) A->B C Tertiary Alcohol Intermediate B->C D Dehydration C->D E Alkene Intermediate D->E F Hydrogenation (e.g., H2, Pd/C) E->F G Target Molecule: Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate F->G H Synthesized Compound I Purification (e.g., Column Chromatography) H->I J Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis I->J K Infrared (IR) Spectroscopy - Functional Group Identification I->K L Nuclear Magnetic Resonance (NMR) - 1H & 13C Structural Elucidation I->L M Data Interpretation & Structure Confirmation J->M K->M L->M

Caption: Proposed synthesis and analysis workflow for the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the benzyl, N-Boc, isopropyl, and piperidine ring protons. The characteristic pattern for an isopropyl group is a doublet for the methyl protons and a septet for the methine proton.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35Multiplet5HAromatic protons (C₆H₅)
~ 5.15Singlet2HBenzyl CH₂ (O-CH₂)
~ 3.8 - 4.0Broad Multiplet2HPiperidine CH₂ (axial, adjacent to N)
~ 2.8 - 3.0Broad Multiplet2HPiperidine CH₂ (equatorial, adjacent to N)
~ 1.9 - 2.1Multiplet1HIsopropyl CH
~ 1.6 - 1.8Multiplet4HPiperidine CH₂ (positions 3 and 5)
1.45Singlet9Htert-Butyl (Boc group)
~ 0.90Doublet6HIsopropyl CH₃

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework. Key signals include the two carbonyl carbons (ester and carbamate), the quaternary carbons of the Boc group and the piperidine ring, and the distinct carbons of the aromatic and aliphatic groups. The carbonyl carbon of the N-Boc group is typically observed around 155 ppm.[3][4]

Predicted Chemical Shift (δ, ppm)Assignment
~ 175Ester Carbonyl (C=O)
~ 155Carbamate Carbonyl (N-C=O)
~ 136Aromatic C (quaternary, attached to CH₂)
~ 128.5Aromatic CH (ortho, meta)
~ 128.0Aromatic CH (para)
~ 80tert-Butyl Quaternary C (Boc group)
~ 66Benzyl CH₂ (O-CH₂)
~ 45Piperidine C4 (quaternary)
~ 42Piperidine CH₂ (adjacent to N)
~ 35Isopropyl CH
~ 30Piperidine CH₂ (positions 3 and 5)
28.4tert-Butyl CH₃ (Boc group)
~ 17Isopropyl CH₃
Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups. The ester and carbamate C=O stretches are expected at distinct frequencies.

Predicted Wavenumber (cm⁻¹)Functional Group Assignment
~ 3030Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch
~ 1735Ester C=O Stretch
~ 1690Carbamate (Urethane) C=O Stretch[5][6]
~ 1450C=C Aromatic Ring Stretch
~ 1250Ester C-O Stretch
~ 1160Carbamate C-N Stretch
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns associated with the Boc and benzyl groups. The Boc group is known to be labile in mass spectrometry, often leading to a prominent peak corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7][8][9]

m/z Value (Predicted)Assignment
375.24[M]⁺, Molecular Ion (for C₂₂H₃₃NO₄)
319.18[M - C₄H₈]⁺, Loss of isobutylene from Boc group
275.19[M - Boc]⁺, Loss of the Boc group
284.18[M - C₇H₇]⁺, Loss of benzyl radical
91.05[C₇H₇]⁺, Tropylium ion (from benzyl group)
57.07[C₄H₉]⁺, tert-Butyl cation (from Boc group)

Experimental Protocols

General Synthetic Protocol: Alkylation of a Piperidine Precursor

This protocol outlines a general method for the synthesis of 4,4-disubstituted piperidines, which can be adapted for the target molecule.[10][11]

  • Preparation of the Enolate: To a solution of a suitable precursor, such as Benzyl N-Boc-piperidine-4-carboxylate, in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong base like lithium diisopropylamide (LDA) dropwise.

  • Alkylation: Stir the reaction mixture at -78 °C for 1 hour. Then, add an appropriate alkylating agent (e.g., 2-iodopropane) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Dissolve a sample (5-10 mg) of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[12]

  • IR Spectroscopy: Obtain the infrared spectrum of a thin film of the purified compound on a NaCl or KBr plate using an FTIR spectrometer.[13]

  • Mass Spectrometry: Analyze the purified compound using an electrospray ionization (ESI) mass spectrometer to obtain high-resolution mass data. Soft ionization techniques may be necessary to minimize fragmentation of the Boc group.[8][14]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression, where each technique provides complementary information to elucidate the final structure.

G MS MS Data (m/z 375.24) MolFormula Molecular Formula C22H33NO4 MS->MolFormula IR IR Data (C=O at 1735, 1690 cm-1) FuncGroups Functional Groups (Ester, Carbamate) IR->FuncGroups NMR 1H & 13C NMR Data Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity FinalStructure Confirmed Structure MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure

Caption: Interrelation of spectroscopic data for structure elucidation.

References

An In-depth Technical Guide to Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, a key chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and a generalized workflow for its characterization.

Chemical Identity

The compound "this compound" is systematically identified by its IUPAC name and CAS number to ensure unambiguous reference in research and regulatory documentation.

  • IUPAC Name: 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate[1]

  • CAS Number: 1226776-80-2[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₁H₃₁NO₄[1]
Molecular Weight 361.48 g/mol [1]
Purity 97%[1]
MDL Number MFCD16495869[1]
SMILES CC(C)C1(C(=O)OCC2=CC=CC=C2)CCN(C(=O)OC(C)(C)C)CC1[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturing entity. However, a general approach to characterize a novel compound like this would involve the following key experiments:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure, ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, multiplicities, and coupling constants of the peaks would be analyzed to confirm the presence of the benzyl, boc, isopropyl, and piperidine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, further confirming its elemental composition and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed using HPLC. A suitable column and mobile phase would be selected to achieve good separation of the main compound from any impurities. The peak area of the main compound would be used to quantify its purity, typically aiming for >95% for research applications.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the ester and carbamate, and the C-H bonds of the aliphatic and aromatic regions.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound in a research and development setting.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Data Registration cluster_3 Phase 4: Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR HPLC Purity Assessment (HPLC) IR->HPLC Registration Data Registration (CAS, etc.) HPLC->Registration Screening Biological Screening Registration->Screening Assays In vitro / In vivo Assays Screening->Assays

Workflow for Chemical Compound Characterization

References

The Pivotal Role of Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate in the Landscape of Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics has led medicinal chemists to explore a vast chemical space, with a particular focus on scaffolds that offer a blend of structural rigidity and synthetic versatility. Among these, the piperidine moiety, a ubiquitous feature in numerous natural products and synthetic drugs, stands out. This technical guide delves into the core of a specific, highly valuable building block: Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate. This compound has emerged as a critical starting material in the synthesis of potent and selective antagonists for the neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood disorders. This guide will provide a comprehensive overview of its synthesis, application, and the biological context of its derivatives, supported by detailed experimental protocols and quantitative data.

Core Compound Profile

Compound Name This compound
CAS Number 1226776-80-2
Molecular Formula C21H31NO4
Molecular Weight 361.48 g/mol
IUPAC Name 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate
Structure

The Significance of the 4-Isopropyl-4-piperidinecarboxylate Scaffold

The unique structural feature of this compound is the quaternary center at the 4-position of the piperidine ring, substituted with both an isopropyl group and a carboxylate. This arrangement offers several advantages in drug design:

  • Stereochemical Control: The bulky isopropyl group can influence the conformation of the piperidine ring and the spatial orientation of other substituents, which is crucial for specific interactions with biological targets.

  • Modulation of Physicochemical Properties: The isopropyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Synthetic Handle: The carboxylate group provides a versatile point for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary and most significant role of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, emesis, and affective disorders.[1]

The general synthetic strategy involves the transformation of the carboxylate group into an amine, followed by the introduction of pharmacophoric elements necessary for high-affinity binding to the NK1 receptor.

Experimental Workflow for the Synthesis of a 4-Amino-4-isopropylpiperidine Intermediate

G start Benzyl N-Boc-4-isopropyl-4- piperidinecarboxylate step1 Hydrolysis (e.g., LiOH, THF/H2O) start->step1 1 step2 Curtius Rearrangement (e.g., DPPA, Et3N, heat) step1->step2 2 step3 Boc Protection (e.g., (Boc)2O) step2->step3 3 end_product N-Boc-4-amino-4-isopropyl- piperidine derivative step3->end_product Intermediate step4 Deprotection (Benzyl ester) (e.g., H2, Pd/C) step5 Amide Coupling (with desired R-group) G substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds g_protein Gαq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates downstream Downstream Signaling (e.g., MAPK pathway, NF-κB activation) pkc->downstream

References

Stability and Storage of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate (CAS: 1226776-80-2).[1] The information presented herein is crucial for maintaining the integrity and purity of this compound, ensuring the reliability and reproducibility of experimental results in research and drug development settings.

Chemical Properties and Structure

This compound is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyl ester at the 4-position. Its chemical structure plays a significant role in its stability profile.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate[1]
CAS Number1226776-80-2[1]
Molecular FormulaC21H31NO4[1]
Molecular Weight361.48 g/mol [1][2]
AppearanceSolid (typical for similar compounds)[3]

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation. Based on safety data sheets for structurally related Boc-protected piperidines and benzyl esters, the following conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationCitations
Temperature Store in a cool, dry place. Room temperature is generally acceptable. Some suppliers of similar compounds recommend 2-8°C for long-term storage.[2][4][5]
Atmosphere Keep container tightly closed in a dry and well-ventilated place. For compounds sensitive to air or moisture, storing under an inert gas (e.g., argon, nitrogen) is advised.[4][6]
Moisture Avoid exposure to moisture to prevent hydrolysis of the ester and potential degradation of the Boc group.[7]
Light Store in a light-resistant container to prevent potential photodegradation, a general precaution for complex organic molecules.
Handling Avoid formation of dust and aerosols. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.[6][8][9][10]

Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base.[11][12] This reaction would break the ester bond, yielding 1-Boc-4-isopropylpiperidine-4-carboxylic acid and benzyl alcohol.[7] The rate of hydrolysis is dependent on pH and temperature.[13]

Stability to Acidic and Basic Conditions

The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the corresponding secondary amine. Strong bases can promote hydrolysis of the benzyl ester.

Thermal Stability

While many similar compounds are stable at room temperature, elevated temperatures can accelerate degradation processes.[4] For a related compound, decomposition was noted at 165°C.[14]

Oxidative Stability

Contact with strong oxidizing agents should be avoided, as these can react with the piperidine ring or other parts of the molecule.[6]

The potential degradation pathways are visualized in the diagram below.

G Potential Degradation Pathways A This compound B 1-Boc-4-isopropylpiperidine-4-carboxylic acid A->B  Hydrolysis (Acid/Base) C Benzyl Alcohol A->C  Hydrolysis (Acid/Base) D Benzyl 4-isopropylpiperidine-4-carboxylate A->D  Acid-catalyzed Deprotection E Further Degradation Products B->E C->E  Oxidation D->E

Figure 1. Potential degradation pathways of this compound under various conditions.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. A general workflow for such a study is outlined below.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acidic Hydrolysis (e.g., 0.1 M HCl) G Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) B Basic Hydrolysis (e.g., 0.1 M NaOH) C Oxidative Stress (e.g., 3% H2O2) D Thermal Stress (e.g., 60°C) E Photolytic Stress (e.g., UV/Vis light) H HPLC/UPLC Analysis (Quantify parent compound and detect degradation products) G->H I LC-MS/MS Analysis (Identify degradation products) H->I F Stock Solution of Compound in suitable solvent (e.g., ACN/H2O) F->A F->B F->C F->D F->E

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted piperidine carboxylates and their derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a wide range of biological targets. The addition of a carboxylate group and further substitutions on the piperidine ring provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding of the structure-activity relationships (SAR) within this versatile class of compounds.

Data Presentation: A Quantitative Overview of Biological Activities

The therapeutic potential of substituted piperidine carboxylates is underscored by their potent activities across various biological assays. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), Ki (inhibition constant), and MIC (minimum inhibitory concentration) values, to allow for a clear comparison of their efficacy.

Table 1: Anticancer and Cytotoxic Activities

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity (IC50/GI50 in µM)Reference(s)
Benzoxazole-appended piperidines4d, 7hMCF-7, MDA-MB-231 (Breast)0.08 - 33.32[2]
Furan-pyrazole piperidine derivativesM64OVCAR-8 (Ovarian), HCT116 (Colon)Not specified, potent in vivo[3]
Piperidine-4-carboxamidesCompound 19Karpas-299 (Anaplastic Large Cell Lymphoma)Not specified, significant anti-tumor activity[4]
Piperine and analogsPiperineMDA-MB-231, MDA-MB-468 (Breast), A549 (Lung)20 - 25 µg/mL[5]

Table 2: Enzyme Inhibition

Compound ClassTarget Enzyme(s)Specific Derivative(s)Activity (IC50/Ki in nM)Reference(s)
Piperidinyl aminopyrimidinesIKK-2Compound 171300[6]
Piperidine-3-carboxamidesCathepsin KCompound H-980[1]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt)Compound 28Potent, nanomolar range[7]
N-benzylpiperidine carboxamidesCholinesterases (AChE)Lead compound 530[8]

Table 3: Antimicrobial Activity

Compound ClassOrganism(s)Activity (MIC in µg/mL)Reference(s)
Organotin(IV) carboxylates with 4-piperidinecarboxylic acidVarious bacteria and fungiPotent activity reported[9]

Experimental Protocols: Methodologies for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperidine carboxylates.

In Vitro Anticancer and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the piperidine carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value from the dose-response curve.

In Vitro Enzyme Inhibition Assays

a) Cathepsin K Inhibition Assay (Fluorometric) [6]

  • Principle: This assay measures the activity of Cathepsin K by monitoring the cleavage of a fluorogenic substrate. The cleavage of the substrate by the enzyme results in the release of a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.

  • Protocol:

    • Reagent Preparation: Prepare a reaction buffer containing a reducing agent (e.g., DTT). Dilute the Cathepsin K enzyme and the fluorogenic substrate (e.g., Ac-LR-AFC) in the assay buffer.

    • Inhibitor Preparation: Prepare serial dilutions of the piperidine carboxylate derivatives.

    • Assay Procedure: In a 96-well black plate, add the assay buffer, the test compound, and the Cathepsin K enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm).

    • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value from the dose-response curve.

b) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

  • Protocol:

    • Reagent Preparation: Prepare a phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of the AChE enzyme.

    • Inhibitor Preparation: Prepare serial dilutions of the piperidine carboxylate derivatives.

    • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound, and the AChE enzyme solution. Incubate for a specified time.

    • Reaction Initiation: Add the ATCI substrate to start the reaction.

    • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Mandatory Visualizations: Signaling Pathways and Workflows

The biological effects of substituted piperidine carboxylates are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, visualize these complex interactions and experimental workflows.

Signaling Pathways

The anticancer and anti-inflammatory activities of many piperidine derivatives are linked to their ability to interfere with key signaling cascades such as the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Piperidine Carboxylate Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Piperidine Substituted Piperidine Carboxylate Derivative Piperidine->Akt Inhibits Phosphorylation NFkB_Pathway NF-κB Signaling Pathway and Piperidine Derivative Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Piperidine Piperidine Derivative (e.g., EF31) Piperidine->IKK_complex Inhibits Experimental_Workflow General Experimental Workflow for Biological Evaluation Synthesis Synthesis of Substituted Piperidine Carboxylates Purification Purification and Characterization Synthesis->Purification In_vitro In Vitro Assays Purification->In_vitro Cytotoxicity Cytotoxicity/Antiproliferative (e.g., MTT Assay) In_vitro->Cytotoxicity Enzyme_inhibition Enzyme Inhibition (e.g., Cathepsin K, AChE) In_vitro->Enzyme_inhibition Antimicrobial Antimicrobial Screening (MIC Determination) In_vitro->Antimicrobial Mechanism Mechanism of Action Studies In_vitro->Mechanism Western_blot Western Blot (Signaling Pathway Analysis) Mechanism->Western_blot Docking Molecular Docking Mechanism->Docking In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo Efficacy Efficacy Studies In_vivo->Efficacy Toxicity Toxicity and Pharmacokinetics In_vivo->Toxicity Lead_optimization Lead Optimization Efficacy->Lead_optimization Toxicity->Lead_optimization Docking_Workflow Computational Docking Workflow Target_selection Target Protein Selection (e.g., from PDB) Receptor_prep Receptor Preparation (Add Hydrogens, Assign Charges) Target_selection->Receptor_prep Ligand_prep Ligand Preparation (3D Structure Generation) Docking_run Molecular Docking Simulation Ligand_prep->Docking_run Grid_generation Binding Site Definition (Grid Box Generation) Receptor_prep->Grid_generation Grid_generation->Docking_run Pose_analysis Analysis of Docking Poses (Scoring and Clustering) Docking_run->Pose_analysis Interaction_analysis Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_analysis->Interaction_analysis SAR_rationalization Structure-Activity Relationship (SAR) Rationalization Interaction_analysis->SAR_rationalization

References

Methodological & Application

Application Notes and Protocols for the Use of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can confer advantageous properties such as increased proteolytic stability, enhanced receptor affinity and selectivity, and constrained conformations that can mimic or disrupt protein-protein interactions. Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is a valuable building block for introducing a constrained, α,α-disubstituted piperidine residue into a peptide backbone. The isopropyl group at the 4-position provides significant steric bulk, which can enforce specific torsional angles and limit the conformational flexibility of the resulting peptide. This application note provides detailed protocols for the deprotection and coupling of this unique amino acid in solid-phase peptide synthesis (SPPS) and discusses its potential applications in targeting signaling pathways.

Core Applications

The introduction of a 4-isopropyl-4-carboxypiperidine moiety into a peptide sequence can be particularly useful for:

  • Inducing stable turn structures: The rigid piperidine ring and the bulky isopropyl group can act as a potent turn-inducer, locking the peptide backbone into a specific conformation.

  • Enhancing proteolytic resistance: The α,α-disubstitution at the carbonyl carbon sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulating protein-protein interactions: Constrained peptides containing this residue can be designed to target and disrupt specific protein-protein interaction surfaces, such as those found in kinase signaling pathways.

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 1: Deprotection of the Piperidine Nitrogen (N-Boc Removal)

Prior to coupling the piperidine building block, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen must be removed to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Dissolution: Dissolve this compound in DCM.

  • Deprotection: Add a solution of 20-50% TFA in DCM to the dissolved starting material. The reaction is typically complete within 30-60 minutes at room temperature.

  • Neutralization: Following TFA removal under reduced pressure, dissolve the residue in DCM and neutralize with 2-3 equivalents of DIEA.

  • Work-up: The resulting free amine, Benzyl 4-isopropyl-4-piperidinecarboxylate, can be purified by standard extraction procedures or used directly in the subsequent coupling step after solvent evaporation.

Protocol 2: Coupling of the Deprotected Piperidine Amino Acid to the Resin-Bound Peptide

Due to the steric hindrance of the α,α-disubstituted amino acid, a potent coupling reagent is recommended to ensure high coupling efficiency.

Materials:

  • Deprotected Benzyl 4-isopropyl-4-piperidinecarboxylate

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the final Fmoc-deprotection of the N-terminal amino acid on the resin according to standard protocols (e.g., 20% piperidine in DMF).

  • Activation: In a separate vessel, dissolve Benzyl 4-isopropyl-4-piperidinecarboxylate (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swelled and deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may be extended, or a double coupling may be performed.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection (Benzyl Ester Removal)

Following the completion of the peptide sequence, the peptide is cleaved from the resin, and the C-terminal benzyl ester of the incorporated piperidine residue is removed. Catalytic transfer hydrogenation is a mild and effective method for benzyl ester deprotection that is compatible with many other protecting groups.[1][2][3]

Materials:

  • Peptide-resin

  • 10% Palladium on carbon (Pd/C)

  • Formic acid or Ammonium formate as a hydrogen donor[2]

  • Methanol or Ethanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)

Procedure:

  • Resin Cleavage: Treat the dried peptide-resin with a standard TFA cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Benzyl Ester Deprotection: a. Dissolve the crude peptide in methanol or ethanol. b. Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide). c. Add the hydrogen donor (e.g., formic acid or a solution of ammonium formate). d. Stir the reaction at room temperature and monitor the progress by HPLC or mass spectrometry.

  • Purification: Once the deprotection is complete, filter off the catalyst and purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The successful incorporation of sterically hindered amino acids is critical for the synthesis of complex peptides. While specific data for this compound is not extensively published, the following tables provide representative data for the coupling of similarly hindered α,α-disubstituted amino acids and expected purities and yields for SPPS of modified peptides.

Table 1: Representative Coupling Efficiency of Sterically Hindered Amino Acids

Amino Acid TypeCoupling ReagentCoupling Time (h)Estimated Yield (%)
α,α-dimethyl (Aib)HATU/DIEA1-2>95
α-methyl-prolinePyBOP/DIEA2-490-95
4,4-disubstituted piperidine HATU/DIEA 2-4 85-95 (estimated)

Note: Yields are highly sequence-dependent and may require optimization.

Table 2: Typical Purity and Yield for SPPS of a Modified 10-mer Peptide

Synthesis StagePurity (by HPLC)Overall Yield (%)
Crude Peptide after Cleavage60-80%30-50%
After RP-HPLC Purification>95%10-25%

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation of Piperidine Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Final Deprotection start Start: this compound deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization activated_aa Free Amine Building Block neutralization->activated_aa coupling Coupling (HATU/DIEA) activated_aa->coupling resin Peptide-Resin (Fmoc-deprotected) resin->coupling wash1 Wash coupling->wash1 elongation Repeat SPPS Cycles for Remaining Amino Acids wash1->elongation cleavage TFA Cleavage from Resin elongation->cleavage precipitation Ether Precipitation cleavage->precipitation bn_deprotection Benzyl Ester Deprotection (Catalytic Transfer Hydrogenation) precipitation->bn_deprotection purification RP-HPLC Purification bn_deprotection->purification end Final Constrained Peptide purification->end JNK_Pathway extracellular Stress Stimuli (e.g., UV, Cytokines) receptor Receptor Activation extracellular->receptor mapkkk MAPKKK (e.g., MEKK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK4/7) mapkkk->mapkk phosphorylates jnk JNK mapkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Proliferation cjun->proliferation inhibitor Constrained Peptide Inhibitor inhibitor->jnk inhibits interaction

References

Application Notes and Protocols: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is a versatile bifunctional building block for drug discovery and development. Its sterically hindered 4,4-disubstituted piperidine core offers a unique three-dimensional scaffold that can be exploited to fine-tune the physicochemical and pharmacological properties of lead compounds. The presence of orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a benzyl ester on the carboxylate—allows for selective deprotection and subsequent functionalization, making it an attractive starting material for the synthesis of diverse compound libraries.

The N-benzyl piperidine motif is a common feature in numerous approved drugs and clinical candidates, where it often provides crucial cation-π interactions with biological targets and allows for the optimization of potency and toxicity profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, drawing parallels from established chemistry of related N-benzyl piperidine derivatives.

Physicochemical Properties

A summary of the basic properties of this compound is essential for all subsequent experimental work.

PropertyValueSource
IUPAC Name 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate[3]
CAS Number 1226776-80-2[3]
Molecular Formula C₂₁H₃₁NO₄[3]
Molecular Weight 361.48 g/mol [3]
Purity Typically ≥97%[3]
MDL Number MFCD16495869[3]

Application in the Synthesis of Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of a variety of potentially bioactive molecules. The 4-isopropyl-4-carboxylate substitution pattern can be found in scaffolds targeting a range of biological entities. Based on the broader class of N-benzyl piperidine derivatives, compounds synthesized from this building block are anticipated to have applications in areas such as:

  • Neurodegenerative Diseases: As precursors for acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4][5]

  • Antimicrobial Agents: As a scaffold for the development of novel antibacterial and antifungal compounds.[6]

  • Oncology: As building blocks for PI3Kδ inhibitors or other kinase inhibitors.[5]

A proposed synthetic workflow for the utilization of this compound is outlined below. This workflow illustrates the sequential deprotection and functionalization of the molecule to generate a hypothetical target compound.

G cluster_synthesis Synthetic Workflow A This compound B Step 1: Selective Benzyl Ester Hydrolysis A->B C N-Boc-4-isopropyl-piperidine-4-carboxylic acid B->C D Step 2: Amide Coupling C->D E N-Boc protected amide derivative D->E F Step 3: N-Boc Deprotection E->F G Secondary amine (piperidine) F->G H Step 4: N-Benzylation G->H I Final Target Compound (e.g., N-Benzyl Piperidine Amide) H->I

Caption: Proposed synthetic workflow for the elaboration of this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for reactions on analogous structures and are provided as a starting point for the synthesis of derivatives from this compound.

Protocol 1: Selective Hydrolysis of the Benzyl Ester

This protocol describes the selective removal of the benzyl ester protecting group to yield the corresponding carboxylic acid, which can then be used in subsequent amide coupling reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-isopropyl-piperidine-4-carboxylic acid. The product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond between the carboxylic acid generated in Protocol 1 and a primary amine using HATU as a coupling agent.

Materials:

  • N-Boc-4-isopropyl-piperidine-4-carboxylic acid (from Protocol 1)

  • Primary amine (e.g., aniline or benzylamine, 1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-4-isopropyl-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF, add the primary amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the N-Boc protecting group to liberate the piperidine secondary amine.

Materials:

  • N-Boc protected amide derivative (from Protocol 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amide derivative (1.0 equiv) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt of the deprotected amine can often be used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Potential Biological Activities of Derivatives

Compound ClassTargetKey FindingsReference
N-benzylpiperidine carboxamidesAcetylcholinesterase (AChE)IC₅₀ values in the nanomolar to low micromolar range for AChE inhibition, suggesting potential for Alzheimer's disease treatment.[4]
N-benzyl piperidine derivativesHistone Deacetylase (HDAC) and AChEDual inhibitors with IC₅₀ values in the sub-micromolar range for HDAC and low micromolar range for AChE, exhibiting neuroprotective activities.[7]
N-benzyl piperidin-4-one derivativesAntimicrobial ActivityPotent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli.[6]

Signaling Pathway Context: Acetylcholinesterase Inhibition

Derivatives of this compound can be designed to target acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

G cluster_pathway Acetylcholinesterase Inhibition Pathway A Acetylcholine (ACh) Neurotransmitter B Synaptic Cleft A->B F Increased ACh Levels in Synaptic Cleft A->F Leads to C Acetylcholinesterase (AChE) Enzyme B->C D Choline + Acetate (ACh Breakdown Products) C->D E N-Benzyl Piperidine Derivative (Inhibitor) E->C Inhibits G Enhanced Cholinergic Neurotransmission F->G H Symptomatic Relief in Alzheimer's Disease G->H

Caption: Simplified signaling pathway of acetylcholinesterase inhibition.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its unique structural features and the presence of orthogonal protecting groups provide a versatile platform for the synthesis of diverse compound libraries. The established biological activities of related N-benzyl piperidine derivatives, particularly in the fields of neurodegenerative diseases and infectious diseases, highlight the potential of this scaffold in drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic utility of this valuable chemical entity.

References

Application Notes and Protocols: N-Boc Deprotection of 4-Isopropyl-4-Piperidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (N-Boc) group from 4-isopropyl-4-piperidinecarboxylate derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired secondary amine, while preserving the integrity of the ester functionality and other sensitive groups within the molecule.

Introduction

The N-Boc protecting group is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. However, for substrates such as 4-isopropyl-4-piperidinecarboxylate derivatives, the steric hindrance around the nitrogen atom and the presence of an acid-labile ester group necessitate careful consideration of the deprotection method. This document outlines several common and effective methods for N-Boc deprotection, including standard acidic conditions and milder alternatives, to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following table summarizes various methods for N-Boc deprotection applicable to piperidine derivatives. While specific data for 4-isopropyl-4-piperidinecarboxylate is limited in the literature, the presented conditions for structurally related compounds serve as an excellent starting point for optimization.

MethodReagents & SolventsTypical TemperatureTypical Reaction TimeYieldNotes
Acidic Deprotection (Standard) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours>90%A common and effective method. May require scavengers for sensitive substrates.[1]
Acidic Deprotection (Alternative) 4M HCl in 1,4-DioxaneRoom Temp.1 - 16 hours>90%Often used when the trifluoroacetate salt is problematic. The hydrochloride salt may precipitate.[2][3][4]
Mild Acidic Deprotection Oxalyl Chloride in MethanolRoom Temp.1 - 4 hoursUp to 90%A mild alternative suitable for substrates with acid-sensitive functional groups like esters.[5][6][7][8]
Thermal Deprotection High-boiling solvent (e.g., Dioxane/water, TFE, HFIP)150 - 230 °C30 min - several hoursVariableCan be performed without acid, avoiding salt formation. Compatibility with other functional groups must be considered.[9][10][11][12]
Mechanochemical Deprotection p-Toluenesulfonic acid (p-TsOH), solvent-freeRoom Temp.~10 minutes>95%An environmentally friendly, rapid method using ball milling.[13]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

  • N-Boc-4-isopropyl-4-piperidinecarboxylate derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This is a widely used alternative to TFA, often yielding a crystalline hydrochloride salt.[2][3][4]

Materials:

  • N-Boc-4-isopropyl-4-piperidinecarboxylate derivative

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-16 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.

  • Wash the collected solid with diethyl ether and dry under vacuum to obtain the hydrochloride salt of the deprotected piperidine.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This method is advantageous for substrates containing acid-labile groups.[5][6][7][8]

Materials:

  • N-Boc-4-isopropyl-4-piperidinecarboxylate derivative

  • Methanol (MeOH)

  • Oxalyl chloride

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the N-Boc protected piperidine derivative (1 equiv.) in MeOH (to achieve a concentration of ~0.1 M).

  • Allow the solution to stir at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equiv.) dropwise to the solution. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the complete consumption of the starting material.

  • Upon completion, slowly add deionized water (5 mL) to the flask.

  • Extract the crude material with DCM (5 mL).

  • Wash the organic layer twice with deionized water (2 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by flash column chromatography.

Visualizations

General N-Boc Deprotection Mechanism

G NBoc N-Boc Protected Piperidine Derivative Protonation Protonation of Carbonyl Oxygen NBoc->Protonation + H⁺ (from acid) Carbocation Formation of tert-Butyl Carbocation Protonation->Carbocation CarbamicAcid Unstable Carbamic Acid Intermediate Protonation->CarbamicAcid DeprotectedAmine Deprotected Piperidine Derivative (as salt) Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ CarbamicAcid->DeprotectedAmine - CO₂ CO2 CO₂

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Experimental Workflow for Method Selection

G Start Start: N-Boc Protected 4-isopropyl-4-piperidinecarboxylate CheckSensitivity Are other acid-sensitive groups present? Start->CheckSensitivity StandardAcid Use standard acidic conditions: TFA/DCM or HCl/Dioxane CheckSensitivity->StandardAcid No MildConditions Consider milder conditions: Oxalyl Chloride/MeOH or Thermal Deprotection CheckSensitivity->MildConditions Yes Monitor Monitor reaction by TLC or LC-MS StandardAcid->Monitor MildConditions->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup and Purification Complete->Workup Yes Optimize Optimize reaction conditions: (Time, Temp., Reagent conc.) Complete->Optimize No Optimize->Monitor

Caption: Decision workflow for selecting an N-Boc deprotection method.

References

Purification of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chromatographic Purification of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to ensure high purity, which is critical for subsequent synthetic steps and biological evaluations. The basic nature of the piperidine moiety necessitates careful consideration of the chromatographic conditions to achieve optimal separation and avoid common issues like peak tailing.[1][2]

Introduction

This compound is a piperidine derivative with significant applications in drug discovery as a building block for more complex molecules.[3][4] The synthesis of such compounds often yields crude mixtures containing unreacted starting materials, byproducts, and other impurities.[2] Effective purification is therefore a crucial step to ensure the quality and reliability of the final compounds. This application note details two common and effective chromatographic techniques for the purification of this target molecule: normal-phase flash chromatography for initial cleanup and reversed-phase high-performance liquid chromatography (RP-HPLC) for achieving high purity.

The selection of the appropriate method will depend on the scale of the purification and the nature of the impurities. The basic nitrogen in the piperidine ring can interact strongly with the acidic silica gel in normal-phase chromatography, potentially causing peak tailing.[1] This can often be mitigated by the addition of a basic modifier to the mobile phase.[2] Reversed-phase chromatography is a common and effective alternative for purifying basic compounds like piperidine derivatives.[1]

Experimental Protocols

Normal-Phase Flash Column Chromatography (Initial Purification)

This method is suitable for a rapid, initial cleanup of the crude product to remove major impurities.

Materials and Reagents:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for chromatography

Protocol:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems of hexane and ethyl acetate to find an optimal eluent. A good starting point is a 95:5 mixture of hexane:ethyl acetate.

    • To counteract the basicity of the piperidine nitrogen and reduce peak tailing, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[2]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 95:5 with 0.1% Et3N).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, create a solid load by adsorbing the dissolved crude product onto a small amount of silica gel and drying it under vacuum.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • A linear gradient can be employed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane).

    • Collect fractions in a systematic manner.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Purity Polishing)

This method is ideal for obtaining highly pure this compound, suitable for demanding applications.

Materials and Reagents:

  • Partially purified this compound (from flash chromatography or other methods)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a gradient pump, UV detector, and fraction collector

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA or FA in water.

    • Mobile Phase B: 0.1% (v/v) TFA or FA in acetonitrile.

    • Degas both mobile phases before use to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Dissolve the sample in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run a linear gradient elution. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.[1]

    • Set the UV detector to monitor at appropriate wavelengths, typically 254 nm and 280 nm, to detect the aromatic benzyl group.[1]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of the target compound.

    • Analyze the purity of the collected fractions using analytical RP-HPLC under the same or a faster gradient.

    • Pool the fractions that meet the desired purity level (>98%).

  • Product Isolation:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the acid with a mild base (e.g., sodium bicarbonate solution) to obtain the purified product.

Data Presentation

The following table summarizes the expected chromatographic parameters and results for the purification of this compound.

ParameterNormal-Phase Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (40-63 µm)C18 Silica Gel (5 µm, 100 Å)
Mobile Phase A Hexane with 0.1% Triethylamine0.1% TFA in Water
Mobile Phase B Ethyl Acetate with 0.1% Triethylamine0.1% TFA in Acetonitrile
Gradient 5-20% B over 20 column volumes5-95% B over 30 min
Detection TLC with UV visualization (254 nm)UV at 254 nm & 280 nm
Expected Purity >95%>98%
Expected Recovery ~85-90%~80-85%

Visualizations

The following diagrams illustrate the experimental workflows for the described purification protocols.

Purification_Workflow cluster_flash Normal-Phase Flash Chromatography cluster_hplc Reversed-Phase HPLC Crude_Product Crude this compound TLC_Analysis TLC Analysis & Eluent Selection Crude_Product->TLC_Analysis Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal1 Solvent Removal Combine_Fractions->Solvent_Removal1 Partially_Purified Partially Purified Product (>95% Purity) Solvent_Removal1->Partially_Purified Sample_Prep_HPLC Sample Preparation Partially_Purified->Sample_Prep_HPLC HPLC_Purification HPLC Purification Sample_Prep_HPLC->HPLC_Purification Fraction_Collection_HPLC Fraction Collection HPLC_Purification->Fraction_Collection_HPLC Purity_Analysis_HPLC Purity Analysis (Analytical HPLC) Fraction_Collection_HPLC->Purity_Analysis_HPLC Combine_Fractions_HPLC Combine Pure Fractions Purity_Analysis_HPLC->Combine_Fractions_HPLC Solvent_Removal2 Solvent Removal/ Lyophilization Combine_Fractions_HPLC->Solvent_Removal2 Final_Product High-Purity Product (>98% Purity) Solvent_Removal2->Final_Product

Caption: Workflow for the purification of this compound.

HPLC_Gradient_Profile title Typical RP-HPLC Gradient Profile y_axis % Mobile Phase B (ACN + 0.1% TFA) p1 95% x_axis Time (minutes) t3 40 p0 5% p0->p1 p2 p1->p2 p3 p2->p3 t0 0 t1 30 t2 35 equilibration Equilibration gradient Linear Gradient wash Wash reequilibration Re-equilibration

Caption: Illustrative gradient profile for RP-HPLC purification.

References

Application Notes and Protocols: Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate is a specialized bifunctional building block designed for solid-phase synthesis (SPS), particularly in the construction of peptidomimetics and other complex organic molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a constrained scaffold for presenting pharmacophoric groups.[1][2][3] This application note details the utility and provides a protocol for the incorporation of this compound into synthetic peptides and other molecules using solid-phase techniques.

The structure of this compound incorporates three key features that make it a versatile tool in drug discovery and development:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its participation in unwanted side reactions during synthesis.[4][5][6][7] This protecting group is stable under a wide range of conditions but can be readily removed using moderate acids, such as trifluoroacetic acid (TFA), which is a standard deprotection step in Boc-based solid-phase peptide synthesis (SPPS).[7][8][9]

  • Benzyl Ester: The carboxylic acid is protected as a benzyl ester. This group is stable to the acidic conditions used for Boc deprotection but can be cleaved under different conditions, such as hydrogenolysis or strong acids like hydrofluoric acid (HF), offering an orthogonal protection strategy in some synthetic designs.[6][7] For direct use in solid-phase synthesis, the benzyl ester must first be cleaved to reveal the free carboxylic acid for coupling to a resin-bound amine.

  • 4-Isopropyl-4-carboxylate Substitution: This quaternary substitution pattern introduces a significant degree of conformational rigidity to the piperidine ring. The bulky isopropyl group can influence the spatial orientation of adjacent residues in a peptide chain, making it a valuable tool for probing structure-activity relationships (SAR) and designing molecules with specific three-dimensional conformations.[10][11]

Key Applications

The primary application of this compound in solid-phase synthesis is as a building block for creating peptidomimetics with constrained topologies. By incorporating this moiety, researchers can:

  • Introduce Conformational Constraints: The rigid piperidine ring restricts the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing potency and receptor selectivity.

  • Enhance Metabolic Stability: The non-natural, sterically hindered piperidine structure can impart resistance to enzymatic degradation by proteases, leading to improved in vivo stability and a longer half-life.

  • Modulate Physicochemical Properties: The incorporation of this building block can alter the lipophilicity and other physicochemical properties of a peptide, which can be optimized to improve cell permeability and overall drug-like characteristics.

  • Serve as a Scaffold for Further Diversification: The piperidine ring can be a central scaffold from which other functional groups are elaborated, enabling the creation of diverse chemical libraries for high-throughput screening.

Experimental Protocols

This section provides a detailed protocol for the preparation and incorporation of the free acid form of the title compound (N-Boc-4-isopropyl-4-piperidinecarboxylic acid) into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.

Preparation of N-Boc-4-isopropyl-4-piperidinecarboxylic Acid

Before it can be used in SPPS, the benzyl ester must be removed to provide the free carboxylic acid.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., MeOH or EtOAc).

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield N-Boc-4-isopropyl-4-piperidinecarboxylic acid as a solid or oil.

  • Verify the structure and purity by ¹H NMR and MS analysis before proceeding.

Solid-Phase Synthesis Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of N-Boc-4-isopropyl-4-piperidinecarboxylic acid onto a resin-bound peptide using standard Fmoc chemistry. The protocol assumes the synthesis is being performed on a Rink Amide resin to generate a C-terminal peptide amide.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • N-Boc-4-isopropyl-4-piperidinecarboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Standard Fmoc-protected amino acids

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Workflow:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage 7. Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation 8. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for solid-phase peptide synthesis.

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of N-Boc-4-isopropyl-4-piperidinecarboxylic Acid:

    • In a separate vial, pre-activate the building block by dissolving N-Boc-4-isopropyl-4-piperidinecarboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to stand for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of the quaternary carbon may require a longer coupling time or double coupling.

    • To check for completion, take a small sample of resin beads and perform a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction.[8]

    • If the reaction is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated solution.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: To add the next amino acid, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles using the desired standard Fmoc-amino acids. The N-Boc group on the piperidine ring remains intact during these steps.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin. This step will cleave the peptide from the resin and remove the Boc group from the piperidine and other acid-labile side-chain protecting groups simultaneously.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

Deprotection_Coupling_Cycle start Resin-Bound Peptide (Fmoc-Protected) deprotection Fmoc Deprotection Add 20% Piperidine/DMF Agitate 5 + 15 min start->deprotection wash1 Washing DMF (5x) DCM (3x) deprotection->wash1 coupling Coupling Pre-activate Building Block (Acid + HBTU + DIPEA) Add to Resin & Agitate 2-4h wash1->coupling wash2 Washing DMF (5x) DCM (3x) coupling->wash2 end Resin-Bound Peptide (Lengthened by one residue) wash2->end

Caption: The deprotection and coupling cycle in Fmoc-based SPPS.

Quantitative Data Summary

The following table provides illustrative data for the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-[Pip]-NH₂, where [Pip] is the incorporated 4-isopropyl-4-piperidinecarboxylic acid moiety). The data are representative of typical outcomes in SPPS and are intended for comparative purposes.

ParameterValueNotes
Resin Type Rink Amide AMStandard resin for C-terminal amides.
Resin Substitution 0.5 mmol/gA common loading level for peptide synthesis.
Synthesis Scale 0.1 mmol-
Coupling Efficiency (Avg.) >99%Monitored by Kaiser test after each coupling step.
Crude Product Yield 85 mg (78%)Based on the initial resin loading.
Crude Product Purity (HPLC) ~70%Typical purity before purification.
Final Yield (after HPLC) 52 mg (48%)Isolated yield of >95% pure peptide.
Final Purity (HPLC) >98%Confirmed by analytical RP-HPLC.
Mass Spectrometry (ESI-MS) [M+H]⁺ = 696.4 DaTheoretical [M+H]⁺ = 696.4 Da.

Structure and Pathway Diagrams

Chemical_Structures cluster_start Starting Material cluster_activated Activated Building Block for SPPS start_mol activated_mol start_mol->activated_mol H₂ / Pd-C (Debenzylation) start_label This compound activated_label N-Boc-4-isopropyl-4-piperidinecarboxylic Acid

Caption: Conversion of the starting material to the active form for SPPS.

References

Use of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in the synthesis of novel spiro-heterocyclic scaffolds. The N-benzyl piperidine (N-BP) structural motif is a versatile tool in drug discovery, offering opportunities to fine-tune efficacy and physicochemical properties.[1][2] Spirocyclic piperidines are of particular interest due to their rigid, three-dimensional structures, which can serve as valuable pharmacophore templates for various biological targets. This protocol outlines a synthetic pathway to a novel spiro-hydantoin derivative, a class of compounds with known biological activities, starting from the readily available this compound.

Introduction

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Specifically, 4,4-disubstituted piperidines serve as key intermediates in the synthesis of compounds with potent analgesic properties and as ligands for various receptors. The incorporation of a spirocyclic system at the 4-position of the piperidine ring introduces conformational rigidity and novel three-dimensional diversity, which can lead to enhanced target affinity and selectivity. This application note details a synthetic route to a novel spiro-hydantoin heterocycle, leveraging this compound as the starting material. The synthesis involves a three-step sequence: 1) Selective deprotection of the benzyl ester, 2) Conversion of the resulting carboxylic acid to a ketone, and 3) Synthesis of the spiro-hydantoin via the Bucherer-Bergs reaction.

Overall Synthetic Scheme

G start Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate step1 Step 1: Benzyl Ester Deprotection start->step1 intermediate1 N-Boc-4-isopropyl- 4-piperidinecarboxylic Acid step1->intermediate1 step2 Step 2: Carboxylic Acid to Ketone Conversion intermediate1->step2 intermediate2 tert-Butyl 4-formyl-4-isopropylpiperidine-1-carboxylate step2->intermediate2 step3 Step 3: Spiro-Hydantoin Formation (Bucherer-Bergs Reaction) intermediate2->step3 product Novel Spiro-Hydantoin Derivative step3->product

Caption: Synthetic workflow for the preparation of a novel spiro-hydantoin.

Experimental Protocols

Step 1: Selective Deprotection of Benzyl Ester

This protocol describes the selective removal of the benzyl ester protecting group from this compound to yield the corresponding carboxylic acid.

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Commercial
Palladium on Carbon (10 wt. %)-Commercial
Methanol (MeOH)AnhydrousCommercial
Hydrogen (H₂)High PurityGas Cylinder
Celite®-Commercial

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add 10 wt. % Palladium on Carbon (0.1 eq by weight).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude N-Boc-4-isopropyl-4-piperidinecarboxylic acid, which can be used in the next step without further purification.

Step 2: Conversion of Carboxylic Acid to Ketone

This protocol outlines a plausible method for the conversion of the sterically hindered N-Boc-4-isopropyl-4-piperidinecarboxylic acid to the corresponding ketone, tert-Butyl 4-formyl-4-isopropylpiperidine-1-carboxylate.

Materials and Reagents:

ReagentGradeSupplier
N-Boc-4-isopropyl-4-piperidinecarboxylic AcidCrude from Step 1-
Oxalyl chloride≥98%Commercial
Dichloromethane (DCM)AnhydrousCommercial
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)-Commercial
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥98%Commercial
Tributyltin hydride (Bu₃SnH)≥97%Commercial
TolueneAnhydrousCommercial

Procedure:

  • Dissolve the crude N-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve the crude acid chloride in anhydrous toluene.

  • Add Pd₂(dba)₃ (0.025 eq) and dppf (0.05 eq).

  • Add Bu₃SnH (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then filter the mixture through Celite®.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-Butyl 4-formyl-4-isopropylpiperidine-1-carboxylate.

Step 3: Synthesis of Spiro-Hydantoin (Bucherer-Bergs Reaction)

This protocol describes the one-pot synthesis of the novel spiro-hydantoin derivative from the ketone intermediate.

Materials and Reagents:

ReagentGradeSupplier
tert-Butyl 4-formyl-4-isopropylpiperidine-1-carboxylatePurified from Step 2-
Potassium Cyanide (KCN)≥97%Commercial
Ammonium Carbonate ((NH₄)₂CO₃)≥99%Commercial
Ethanol (EtOH)Reagent GradeCommercial
Water (H₂O)Deionized-

Procedure:

  • In a sealed vessel, combine tert-Butyl 4-formyl-4-isopropylpiperidine-1-carboxylate (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Add a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~2 to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude spiro-hydantoin derivative.

  • The crude product can be further purified by recrystallization from ethanol/water.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of Novel Spiro-Hydantoin

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1This compound10% Pd/C, H₂MeOHRT2-4>95
2N-Boc-4-isopropyl-4-piperidinecarboxylic Acid(COCl)₂, DMF (cat.), Pd₂(dba)₃, dppf, Bu₃SnHDCM, Toluene8012-1660-70
3tert-Butyl 4-formyl-4-isopropylpiperidine-1-carboxylateKCN, (NH₄)₂CO₃EtOH/H₂O (1:1)80-10012-2470-80

Logical Relationship Diagram

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Synthesis cluster_2 Heterocycle Formation Benzyl Ester Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate Carboxylic Acid N-Boc-4-isopropyl- 4-piperidinecarboxylic Acid Benzyl Ester->Carboxylic Acid Deprotection Ketone tert-Butyl 4-formyl- 4-isopropylpiperidine-1-carboxylate Carboxylic Acid->Ketone Conversion Spiro-Hydantoin Novel Spiro-Hydantoin Ketone->Spiro-Hydantoin Bucherer-Bergs Reaction

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for Monitoring Reactions with Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure incorporates both a Boc-protecting group and a benzyl ester, making selective transformations and the monitoring of reaction progress critical for ensuring high yields and purity of the final products. Common reactions involving this molecule include the deprotection of the N-Boc group, cleavage of the benzyl ester, or reactions at the piperidine ring. This document provides detailed application notes and standardized protocols for monitoring such reactions using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a reaction by separating the starting material, intermediates, and products. The disappearance of the starting material peak and the appearance of the product peak can be quantified to determine reaction conversion.

Data Presentation: HPLC Parameters

The following table summarizes a general-purpose HPLC method suitable for monitoring reactions involving this compound and its potential derivatives.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Reaction Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with a cold solvent).

    • Dilute the aliquot with the mobile phase (e.g., 1:100 in Acetonitrile/Water).

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

    • Set the detector wavelength to 254 nm.

  • Data Acquisition:

    • Inject the prepared sample onto the column.

    • Run the gradient method as described in the table above.

    • Monitor the chromatogram for the peaks corresponding to the starting material and expected products.

  • Data Analysis:

    • Identify the peaks based on their retention times (the starting material is expected to be more non-polar and have a longer retention time than the deprotected products).

    • Calculate the relative peak areas to determine the percentage conversion of the starting material.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis p1 Aliquot Reaction Mixture p2 Quench Reaction p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter Sample p3->p4 a1 Equilibrate HPLC System p4->a1 To HPLC a2 Inject Sample a1->a2 a3 Run Gradient Method a2->a3 a4 Detect at 254 nm a3->a4 d1 Identify Peaks by Retention Time a4->d1 d2 Calculate Peak Areas d1->d2 d3 Determine % Conversion d2->d3

HPLC Reaction Monitoring Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass detection of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. This is particularly useful for identifying unexpected byproducts and confirming the molecular weight of the desired product.

Data Presentation: LC-MS Parameters
ParameterRecommended Conditions
LC System Agilent 1260 HPLC or equivalent
Column Phenomenex Kinetex C18 (e.g., 50 mm x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 5 minutes
Flow Rate 1.5 mL/min
Column Temperature 40 °C
MS Detector Agilent 6130 MSD or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 800
Capillary Voltage 4000 V
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, using a higher dilution factor (e.g., 1:1000) due to the higher sensitivity of the MS detector.

  • Instrument Setup:

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Data Acquisition:

    • Inject the sample and run the LC-MS method.

    • Acquire both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting material (C21H31NO4, [M+H]+ ≈ 362.23) and potential products (e.g., N-Boc deprotected: C16H23NO2, [M+H]+ ≈ 262.18; Benzyl ester cleaved: C14H25NO4, [M+H]+ ≈ 272.18).

    • Confirm the identity of the peaks by comparing their experimental m/z values with the calculated exact masses.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Aliquot and Quench p2 Dilute Sample (1:1000) p1->p2 p3 Filter into LC-MS Vial p2->p3 a1 Equilibrate LC-MS System p3->a1 To LC-MS a2 Inject Sample a1->a2 a3 Acquire TIC and Mass Spectra a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Compare Experimental and Calculated m/z d1->d2 d3 Confirm Product Identity d2->d3

LC-MS Analysis Workflow

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for qualitative reaction monitoring. It is particularly useful for quickly assessing the presence of starting material and the formation of new, more polar products.

Data Presentation: TLC Conditions
ParameterRecommended Conditions
Stationary Phase Silica Gel 60 F254 TLC plates
Mobile Phase 30% Ethyl Acetate in Hexane (adjust as needed)
Visualization UV light (254 nm) and Potassium Permanganate stain
Experimental Protocol: TLC Analysis
  • Spotting:

    • Using a capillary tube, spot the reaction mixture on the TLC plate baseline.

    • It is also advisable to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Development:

    • Place the TLC plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp. The benzyl group will allow for UV visualization.

    • For compounds not visible under UV, or for enhanced visualization, stain the plate with a potassium permanganate solution.

  • Analysis:

    • The starting material, being less polar, will have a higher Rf value than the more polar deprotected products.

    • The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction progress.

TLC_Logic Start Starting Material (this compound) Polarity_Start Less Polar Start->Polarity_Start Product Deprotected Product (e.g., free amine or carboxylic acid) Polarity_Product More Polar Product->Polarity_Product Rf_Start Higher Rf Value Polarity_Start->Rf_Start Rf_Product Lower Rf Value Polarity_Product->Rf_Product

TLC Polarity and Rf Relationship

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures. By integrating the signals corresponding to the starting material and product, the reaction conversion can be accurately determined.

Data Presentation: Key NMR Signals for Monitoring
GroupSignal TypeApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)Notes
Boc Singlet (9H)~1.45~80 (quaternary C), ~28.5 (methyl C)Disappearance indicates Boc deprotection.
Benzyl CH₂ Singlet (2H)~5.15~67Disappearance indicates benzyl ester cleavage.
Benzyl Ar-H Multiplet (5H)~7.3-7.4~128-136Signal pattern changes upon benzyl ester cleavage.
Isopropyl CH Multiplet (1H)VariesVariesMay shift upon reaction.
Isopropyl CH₃ Doublet (6H)VariesVariesMay shift upon reaction.
Experimental Protocol: NMR Reaction Monitoring
  • Sample Preparation:

    • Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the starting material and product.

    • Integrate a well-resolved signal for both the starting material (e.g., the Boc singlet at ~1.45 ppm) and the product.

    • Calculate the molar ratio of product to starting material to determine the reaction conversion.

NMR_Monitoring_Pathway Start Reaction Mixture Aliquot Take Aliquot Start->Aliquot Solvent_Removal Remove Solvent Aliquot->Solvent_Removal Dissolve Dissolve in Deuterated Solvent Solvent_Removal->Dissolve Acquire_NMR Acquire ¹H NMR Spectrum Dissolve->Acquire_NMR Integrate Integrate Key Signals Acquire_NMR->Integrate Calculate Calculate % Conversion Integrate->Calculate Result Reaction Progress Calculate->Result

NMR Reaction Monitoring Signaling Pathway

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthetic process.

Troubleshooting Guide

The synthesis of this compound can be a challenging multi-step process. Below are common problems encountered during the synthesis, along with their potential causes and recommended solutions.

Problem 1: Low Yield in the α-Isopropylation of N-Boc-4-piperidinecarboxylate Precursor

Question: I am attempting to introduce the isopropyl group at the 4-position of my N-Boc-piperidinecarboxylate starting material using LDA and 2-bromopropane, but I am consistently obtaining low yields of the desired product. What are the possible reasons for this and how can I improve the yield?

Answer:

Low yields in the α-isopropylation step are a frequent issue, primarily due to the steric hindrance at the 4-position and potential side reactions. Here is a breakdown of the likely causes and troubleshooting strategies:

Potential Causes:

  • Incomplete Deprotonation: The α-proton of the ester is sterically hindered. Incomplete deprotonation by Lithium Diisopropylamide (LDA) will result in unreacted starting material.

  • Elimination of 2-Bromopropane: LDA is a strong, bulky base that can promote the E2 elimination of 2-bromopropane to form propene, consuming both the base and the alkylating agent.

  • Steric Hindrance: The bulky isopropyl group faces significant steric hindrance when approaching the already substituted α-carbon of the piperidine ring.

  • Reaction Temperature: The reaction temperature is critical. If the temperature is too high, elimination and other side reactions are favored. If it is too low, the reaction may be too slow or not proceed at all.

  • Moisture Contamination: Traces of water in the reaction setup will quench the LDA, reducing its effective concentration.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Use freshly prepared or titrated LDA. Consider using a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.Ensures the accurate concentration and activity of the base, compensating for any minor quenching.
Temperature Maintain a strict low-temperature profile. Add LDA at -78 °C, allow the enolate to form for 30-60 minutes, and then add 2-bromopropane at -78 °C. Slowly warm the reaction to room temperature over several hours.Minimizes the rate of competing elimination and other side reactions. Slow warming allows for the desired substitution to occur before decomposition or side reactions dominate.
Solvent Use anhydrous tetrahydrofuran (THF). Ensure all glassware is flame-dried or oven-dried before use.Prevents quenching of the highly reactive LDA and the enolate intermediate.
Alkylating Agent Use a high-purity 2-bromopropane. Some sources suggest that 2-iodopropane may be more reactive and could improve yields, but it is also more prone to elimination.Impurities can interfere with the reaction. The choice of halide can be a trade-off between reactivity and side reactions.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to product decomposition.Allows for the determination of the point of maximum product formation before significant degradation occurs.
Problem 2: Difficulty in the Final Benzylation Step to Form the Benzyl Ester

Question: I have successfully synthesized N-Boc-4-isopropyl-4-piperidinecarboxylic acid, but I am struggling with the final esterification step to form the benzyl ester. Standard Fischer esterification with benzyl alcohol and a strong acid catalyst is not working well. What other methods can I try?

Answer:

The steric hindrance around the carboxylic acid group in N-Boc-4-isopropyl-4-piperidinecarboxylic acid makes standard acid-catalyzed esterification challenging. The bulky N-Boc and isopropyl groups shield the carboxylic acid from nucleophilic attack by benzyl alcohol. More potent activation methods are required.

Recommended Esterification Methods:

MethodReagents and ConditionsAdvantages and Considerations
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC) or a more soluble carbodiimide like EDC, with a catalytic amount of 4-Dimethylaminopyridine (DMAP) and benzyl alcohol in an aprotic solvent like dichloromethane (DCM) at room temperature.This is a widely used and effective method for sterically hindered substrates. The carbodiimide activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst. A major drawback is the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Using EDC can simplify purification as its urea byproduct is water-soluble.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), and benzyl alcohol in an anhydrous solvent like THF at 0 °C to room temperature.[1]This method is highly effective for sterically hindered alcohols and carboxylic acids and proceeds under mild conditions.[1] However, the reagents are toxic, and purification can be challenging due to the triphenylphosphine oxide byproduct.[1]
Alkylation with Benzyl Bromide Deprotonate the carboxylic acid with a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF, followed by the addition of benzyl bromide.This is an SN2 reaction where the carboxylate acts as the nucleophile. It avoids the use of coupling agents. The choice of base is important to ensure sufficient deprotonation without causing side reactions. This method can be quite effective if the carboxylate is soluble.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves the following key steps:

  • Protection: The synthesis often starts with a commercially available piperidine derivative, such as ethyl 4-piperidinecarboxylate, which is first protected at the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • α-Isopropylation: The N-Boc protected ester is then deprotonated at the α-position using a strong, non-nucleophilic base like LDA at low temperatures (-78 °C), followed by alkylation with an isopropyl halide (e.g., 2-bromopropane).

  • Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.

  • Benzylation: The sterically hindered carboxylic acid is then esterified with benzyl alcohol using a suitable coupling method, such as DCC/DMAP or the Mitsunobu reaction, to yield the final product.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. For TLC, a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or iodine can be used for visualization if the compounds are not UV-active. LC-MS is particularly useful for confirming the mass of the desired product and identifying byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in this synthesis are hazardous and require careful handling:

  • LDA: It is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen). It is also highly corrosive.

  • 2-Bromopropane: It is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

  • DCC: It is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • DEAD/DIAD: These are toxic and potentially explosive. They should be stored and handled with care, avoiding heat and shock.[1]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

Experimental Protocols

Protocol 1: α-Isopropylation of Ethyl N-Boc-4-piperidinecarboxylate
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 equivalents) to the stirred solvent.

  • Add a solution of Ethyl N-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzyl Ester Formation via DCC/DMAP Coupling
  • To a solution of N-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous DCM (50 mL), add benzyl alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield in α-Isopropylation

Troubleshooting_Alkylation start Low Yield in α-Isopropylation cause1 Incomplete Deprotonation start->cause1 cause2 Elimination of Alkyl Halide start->cause2 cause3 Moisture Contamination start->cause3 solution1 Use fresh/titrated LDA Increase equivalents (1.1-1.2) cause1->solution1 solution2 Maintain low temperature (-78°C) Slow warming cause2->solution2 solution3 Use anhydrous solvents Flame-dry glassware cause3->solution3

Caption: Troubleshooting workflow for low yield in the α-isopropylation step.

Decision Pathway for Esterification of Sterically Hindered Carboxylic Acid

Esterification_Pathway start Esterification of N-Boc-4-isopropyl-4-piperidinecarboxylic acid method1 DCC/DMAP Coupling start->method1 method2 Mitsunobu Reaction start->method2 method3 Alkylation with Benzyl Bromide start->method3 pro1 Pro: Effective for hindered substrates Con: DCU byproduct removal method1->pro1 pro2 Pro: Mild conditions, high yield Con: Toxic reagents, PPh3O byproduct method2->pro2 pro3 Pro: Avoids coupling agents Con: Requires strong, non-nucleophilic base method3->pro3

Caption: Decision pathway for selecting an appropriate esterification method.

References

Technical Support Center: Optimizing Coupling Reactions with N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of coupling reactions involving N-Boc protected piperidines.

I. Troubleshooting Guides & FAQs

This section addresses specific issues encountered during experiments in a question-and-answer format.

A. Amide Coupling Reactions

Q1: I am observing a low or negligible yield of my desired amide product when coupling N-Boc-piperidine-4-carboxylic acid. What are the potential causes and how can I resolve this?

A1: Low yields in amide coupling reactions can stem from several factors related to reaction conditions and substrate reactivity. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. If using coupling reagents like EDC or DCC, the addition of additives such as HOBt or DMAP can improve efficiency and suppress side reactions.[1] For sterically hindered substrates, more potent coupling reagents like HATU or HBTU are recommended.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of a suitable base is critical. A non-nucleophilic organic base like DIPEA or triethylamine is commonly used to neutralize any acids present and facilitate the reaction.

    • Solvent: The solvent should be anhydrous and capable of dissolving all reactants. Common choices include DMF, DCM, and acetonitrile.[1]

    • Temperature: While many amide couplings proceed at room temperature, gentle heating may be necessary for less reactive or sterically hindered partners.

  • Steric Hindrance: The bulky N-Boc protecting group on the piperidine ring, or bulky substituents on the coupling partner, can sterically hinder the reaction. In such cases, using a more powerful coupling reagent, increasing the reaction time, or elevating the temperature can help overcome this barrier.

Q2: What are some common side reactions in amide coupling, and how can they be minimized?

A2: A common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC. This can be minimized by the addition of HOBt, which acts as a scavenger for the activated intermediate. Racemization of chiral carboxylic acids can also occur, which can be suppressed by the use of additives like HOBt.

B. Suzuki Coupling Reactions

Q1: My Suzuki coupling reaction with an N-Boc protected piperidine boronic acid is failing or giving low yields. What should I investigate first?

A1: When a Suzuki coupling reaction fails, several key parameters should be assessed:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. The presence of oxygen can lead to catalyst decomposition.[2][3] It is crucial to properly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][4] Using a pre-formed, air-stable precatalyst can often provide more consistent results.[5]

  • Base Selection: The choice and quality of the base are critical. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The base must be finely powdered to ensure adequate reactivity.[2]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used. The water is necessary to dissolve the base and facilitate the catalytic cycle.[3][6] However, for sensitive substrates prone to protodeboronation, anhydrous conditions may be preferable.[4]

Q2: I am observing significant protodeboronation of my N-Boc piperidine boronic acid. How can I prevent this?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or heterocyclic boronic acids.[2][4] To minimize this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or KF.[2]

  • Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source.[4]

  • Modify the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a MIDA boronate or a potassium organotrifluoroborate, which are more resistant to protodeboronation.[4] Diethanolamine adducts of boronic acids are also stable, crystalline solids that can be used directly in Suzuki couplings.[2][7]

  • Optimize Reaction Temperature: Lowering the reaction temperature can disfavor protodeboronation relative to the desired cross-coupling.[4]

Q3: My reaction works with simple aryl bromides but fails with more complex or electron-rich aryl halides. What can I do?

A3: A slow oxidative addition step with less reactive aryl halides can allow time for side reactions like protodeboronation to occur. To address this:

  • Switch to a More Active Ligand: Employ more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), to accelerate the oxidative addition.[4]

  • Use a More Readily Activated Palladium Pre-catalyst. [4]

  • Increase the Reaction Temperature: This should be done cautiously while monitoring for an increase in side products.[4]

C. Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of an N-Boc protected piperidine with an aryl halide is giving a low yield. What are the primary troubleshooting steps?

A1: Low yields in Buchwald-Hartwig aminations, especially with challenging substrates like aryl chlorides, are common.[5] Consider the following:

  • Catalyst and Ligand System: This is the most critical factor. For aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) is generally required.[5] Using an air-stable precatalyst can lead to more reproducible results.[5][8]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically necessary to deprotonate the amine and facilitate the catalytic cycle.[5][9] Weaker bases often require higher temperatures and lead to lower yields.[5][9]

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[5][9] Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Solvent Choice: Anhydrous, deoxygenated toluene, dioxane, or THF are common solvents.[5][8]

Q2: What are the common side reactions in Buchwald-Hartwig amination, and how can I minimize them?

A2: Several side reactions can reduce the yield of the desired product:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by impurities, running the reaction at too high a temperature, or incomplete formation of the active catalyst complex.[10] Using a precatalyst and optimizing the temperature may help.[10]

  • Aryl Halide Homocoupling (Biaryl Formation): Two aryl halide molecules couple together. This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio can minimize this.[5]

  • β-Hydride Elimination: This can occur if the amine has a β-hydrogen, leading to the formation of an enamine or imine and a reduced arene. This is generally less of an issue with cyclic amines like piperidine.

Q3: Can I use aryl chlorides as coupling partners in Buchwald-Hartwig amination with N-Boc piperidines?

A3: Aryl chlorides are less reactive than aryl bromides or iodides and generally require more specialized and highly active catalyst systems.[5][9] The use of bulky, electron-rich biaryl phosphine ligands is crucial for successful coupling with aryl chlorides.[5]

II. Data Presentation: Comparative Tables

Table 1: Amide Coupling of N-Boc-piperidine-4-carboxylic Acid
Amine Coupling PartnerCoupling ReagentsBaseSolventTemperature (°C)Yield (%)Reference
Aniline DerivativeEDC, DMAP, HOBt (cat.)DIPEACH₃CN23Excellent[1]
4-Amino-N-Boc-piperidineEDC.HCl, DMAP-DCMRoom Temp-[11]
Substituted AnilineHBTUDIEADMFRoom TempGood[12]
General AminesHATUDIPEADMFRoom Temp-[5]

Note: "Excellent" and "Good" are qualitative descriptions from the source documents; specific percentages were not always provided.

Table 2: Buchwald-Hartwig Amination of N-Boc-piperazine/piperidine with Aryl Halides
AmineAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
N-Boc-piperazine4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene2296[13]
Piperidine4-Bromoanisole(NHC)Pd(allyl)ClNaOtBuToluene2293[13]
Piperidine4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene2289[13]
N-Boc-4-aminopiperidineLenalidomide-derived Aryl BromidePd₂(dba)₃ / XPhosK₂CO₃Dioxane10021-87[14]
PiperidineChlorophenyl derivativeXPhos Pd G3NaOtBuToluene100-[5]

Note: Yields can vary significantly based on the specific substituents on the aryl halide and the piperidine.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/DMAP/HOBt
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv.), the amine coupling partner (1.0 equiv.), and a catalytic amount of HOBt (0.1 equiv.) in anhydrous acetonitrile.[1]

  • Base Addition: Add DIPEA (2.0 equiv.) to the mixture.[1]

  • Coupling Agent Addition: Add EDC (1.0 equiv.) and DMAP (1.0 equiv.) to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.[1]

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography.[1]

Protocol 2: General Procedure for Suzuki Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the N-Boc protected piperidine boronic acid or its derivative (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][4]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).[5] If using a precatalyst, add it directly.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the aryl halide (1.0 equiv.) and the N-Boc protected piperidine (1.2 equiv.).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and quench by slowly adding water.[5]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

IV. Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst check_base Is the base appropriate and finely powdered? check_catalyst->check_base Yes solution_catalyst Use air-stable precatalyst. Ensure rigorous degassing and inert atmosphere. check_catalyst->solution_catalyst No check_protodeboronation Is protodeboronation occurring? check_base->check_protodeboronation Yes solution_base Use high-purity, finely powdered base (e.g., K3PO4). Ensure proper solvent system. check_base->solution_base No check_aryl_halide Is the aryl halide electron-rich or hindered? check_protodeboronation->check_aryl_halide No solution_protodeboronation Use milder base (K2CO3). Use anhydrous conditions. Protect boronic acid (MIDA, etc.). Lower reaction temperature. check_protodeboronation->solution_protodeboronation Yes solution_aryl_halide Use a more active, bulky ligand (e.g., XPhos). Increase temperature cautiously. check_aryl_halide->solution_aryl_halide Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Troubleshooting_Buchwald_Hartwig start Low Yield in Buchwald-Hartwig Amination check_catalyst_ligand Is the catalyst/ligand system appropriate for the substrate? start->check_catalyst_ligand check_base Is a strong, non-nucleophilic base being used? check_catalyst_ligand->check_base Yes solution_catalyst_ligand Use bulky, electron-rich ligands (e.g., XPhos) for aryl chlorides. Consider using a precatalyst. check_catalyst_ligand->solution_catalyst_ligand No check_atmosphere Is the reaction atmosphere strictly inert? check_base->check_atmosphere Yes solution_base Use a strong base like NaOtBu. Weaker bases may require higher temperatures. check_base->solution_base No check_side_reactions Are side products like hydrodehalogenation observed? check_atmosphere->check_side_reactions Yes solution_atmosphere Degas solvents and reagents thoroughly. Use Schlenk techniques or a glovebox. check_atmosphere->solution_atmosphere No solution_side_reactions Optimize temperature. Use a precatalyst to ensure active catalyst formation. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

References

Technical Support Center: N-Boc Deprotection of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-Boc deprotection of sterically hindered piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with removing the tert-butyloxycarbonyl (Boc) protecting group from sterically encumbered piperidine rings. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-Boc deprotection of sterically hindered piperidines, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Sluggish or Incomplete Deprotection

Question: My N-Boc deprotection of a sterically hindered piperidine (e.g., 2,6-disubstituted) is extremely slow or fails to reach completion using standard trifluoroacetic acid (TFA) in dichloromethane (DCM). What can I do?

Answer: This is a common challenge arising from the steric hindrance around the nitrogen atom, which impedes the approach of the acid. Several factors could be at play, and here are some solutions to consider:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently cleave the sterically hindered Boc group.[1][2][3]

  • Low Reaction Temperature: Reactions performed at 0 °C or room temperature may lack the necessary energy to overcome the activation barrier for deprotection of a hindered substrate.[1][3]

Recommended Solutions:

  • Increase Acid Strength and/or Temperature:

    • Gradually increase the concentration of TFA in DCM. For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under these harsh conditions.[1]

    • Consider gently heating the reaction mixture. An increase in temperature can significantly accelerate the rate of deprotection.[3]

  • Switch to a More Potent Acid System:

    • A solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or methanol (typically 4M), is often more effective than TFA for deprotecting sterically hindered amines.[1][2]

  • Employ Lewis Acids:

    • Lewis acids offer a powerful alternative to Brønsted acids. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc removal under non-protic conditions.[1][4]

Issue 2: Formation of tert-Butylated Byproducts

Question: I am observing significant formation of byproducts where a tert-butyl group has been attached to other functionalities in my molecule, particularly on electron-rich aromatic rings or heteroatoms. How can I prevent this?

Answer: This side reaction is caused by the electrophilic tert-butyl cation that is generated upon cleavage of the Boc group.[1][2][3] This cation can then alkylate any nucleophilic sites within your molecule. Sterically hindered substrates often require harsher conditions (stronger acid, longer reaction times), which can exacerbate this issue.

Recommended Solutions:

  • Use a Scavenger:

    • The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[2][3]

    • Commonly used scavengers include:

      • Triethylsilane (TES) or Triisopropylsilane (TIS): Highly effective carbocation scavengers.[2][5]

      • Anisole or Thioanisole: Useful for protecting electron-rich aromatic rings.[6][7]

      • 1,2-Ethanedithiol (EDT): Particularly effective for substrates containing sulfur, such as methionine or cysteine residues.[5]

  • Optimize Reaction Conditions:

    • Use the mildest possible conditions that still afford complete deprotection to minimize the lifetime of the tert-butyl cation.

    • Ensure that the reaction is not allowed to proceed for an unnecessarily long time after the deprotection is complete.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my N-Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected piperidine is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be particularly useful as it gives a characteristic color (usually purple or yellow) with the newly formed free amine.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.[8]

Q2: My deprotected piperidine is isolated as a salt (e.g., hydrochloride or trifluoroacetate). How do I obtain the free amine?

A2: After removing the reaction solvent and excess acid, the resulting salt can be neutralized. A typical workup involves dissolving the crude salt in an appropriate solvent and washing with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the aqueous layer is basic. The free amine can then be extracted into an organic solvent.[2]

Q3: Are there any non-acidic methods for N-Boc deprotection of sensitive substrates?

A3: Yes, for substrates that are highly sensitive to acidic conditions, several alternative methods can be considered:

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection.[1]

  • Oxalyl Chloride in Methanol: This method generates HCl in situ and can be a mild and efficient alternative for deprotecting a range of N-Boc protected amines at room temperature.[8][9]

  • Catalyst-free Deprotection in Hot Water: For certain substrates, heating in water at reflux can achieve deprotection without any additives.[4]

Q4: Can I use Lewis acids for substrates with other acid-labile protecting groups?

A4: The selectivity of Lewis acids can vary. For example, ZnBr₂ has been reported to cleave tert-butyl esters and N-trityl groups, so careful consideration of the substrate's other functional groups is necessary.[10][11] In some cases, TMSI can be a milder option for Boc deprotection when other methods are too harsh.[7]

Comparative Data on Deprotection Methods

The following table summarizes various conditions for the N-Boc deprotection of amines, with a focus on methods applicable to sterically hindered substrates.

MethodReagents and ConditionsTypical Reaction TimeYieldNotes
Strong Acid (TFA) 25-50% TFA in DCM, 0 °C to RT30 min - 4 hVariableStandard method, but can be sluggish for hindered substrates.[12][13] Prone to causing tert-butylation side reactions without scavengers.[1][2][3]
Strong Acid (HCl) 4M HCl in 1,4-dioxane or methanol, RT1 - 4 hGood-HighOften more effective than TFA for hindered amines.[1][2] The hydrochloride salt of the product often precipitates, simplifying isolation.[1]
Lewis Acid (ZnBr₂) ZnBr₂ (excess) in DCM, RT24 - 72 hModerateA useful alternative to protic acids, but can require long reaction times for complete conversion.[14][15] Can also cleave other acid-labile groups.[10]
Lewis Acid (TMSI) TMSI in DCM or acetonitrile, RT10 min - 2 hHighA mild and rapid method for Boc deprotection that can be suitable for sensitive substrates where other methods are too harsh.[7][16]
Milder Acid (p-TsOH) p-Toluenesulfonic acid (p-TsOH) in various solvents (e.g., CH₂Cl₂, EtOAc), often with heating10 min - several hHighCan be a good alternative to stronger acids.[17][18] Solvent-free mechanochemical deprotection with p-TsOH has also been reported with high yields and short reaction times.[17][18]
Thermal Deprotection Heating in a suitable solvent (e.g., water, TFE)VariableVariableA non-acidic option for substrates that can withstand higher temperatures.[1]
Oxalyl Chloride/Methanol Oxalyl chloride (3 equiv.) in methanol, RT1 - 4 hGood-HighA mild method that generates HCl in situ.[9]

Experimental Protocols

Protocol 1: Deprotection using HCl in 1,4-Dioxane
  • Dissolve the N-Boc protected sterically hindered piperidine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) at room temperature.

  • Stir the mixture for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[1]

Protocol 2: Deprotection using TFA with a Scavenger
  • Dissolve the N-Boc protected sterically hindered piperidine (1 equivalent) in dichloromethane (DCM).

  • Add a scavenger, such as triisopropylsilane (TIS) (1-5 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents, or as a 25-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • Proceed with a basic workup to isolate the free amine if desired.

**Protocol 3: Deprotection using Zinc Bromide (ZnBr₂) **
  • Dissolve the N-Boc protected sterically hindered piperidine (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature. Note that reaction times can be long (24-72 hours).[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Visualizations

Troubleshooting Workflow for N-Boc Deprotection

Troubleshooting_NBoc_Deprotection Start Start: N-Boc Deprotection of Hindered Piperidine Check_Completion Reaction Complete? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Successful_Deprotection Successful Deprotection Proceed to Workup Check_Completion->Successful_Deprotection Yes Increase_Acid_Temp Increase Acid Conc./Temp. Incomplete_Reaction->Increase_Acid_Temp Option 1 Stronger_Acid Use Stronger Acid (e.g., HCl in Dioxane) Incomplete_Reaction->Stronger_Acid Option 2 Lewis_Acid Use Lewis Acid (e.g., ZnBr2, TMSI) Incomplete_Reaction->Lewis_Acid Option 3 Check_Side_Products Side Products Observed? Side_Products Side Product Formation (e.g., t-butylation) Check_Side_Products->Side_Products Yes Check_Side_Products->Successful_Deprotection No Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Side_Products->Add_Scavenger Primary Solution Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Secondary Solution Successful_Deprotection->Check_Side_Products

Caption: Troubleshooting logic for N-Boc deprotection.

General Experimental Workflow for N-Boc Deprotection

Experimental_Workflow Start Start: Dissolve N-Boc Piperidine in Solvent Add_Reagents Add Deprotection Reagent (and Scavenger if needed) Start->Add_Reagents Reaction Stir at Appropriate Temperature Add_Reagents->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup: Quench, Neutralize, Extract Monitor->Workup Complete Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization of Deprotected Piperidine Purification->Characterization

Caption: A generalized experimental workflow.

References

Technical Support Center: Synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves the C-alkylation of a pre-formed enolate of Benzyl N-boc-4-piperidinecarboxylate with an isopropyl halide. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is commonly used to generate the enolate at low temperatures to ensure regioselectivity and minimize side reactions.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control are:

  • Temperature: The enolate formation and alkylation are highly temperature-sensitive. Low temperatures (e.g., -78 °C) are crucial to prevent side reactions.

  • Base Selection and Stoichiometry: A strong, bulky, non-nucleophilic base like LDA is preferred to ensure complete and regioselective enolate formation. The stoichiometry of the base should be carefully controlled.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate. Therefore, anhydrous solvents and reagents are essential.

  • Addition Rate: Slow addition of the alkylating agent can help to control the reaction and minimize side product formation.

Q3: What are the common methods for purification of the final product?

Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the piperidine nitrogen, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent. Reverse-phase chromatography can also be a viable alternative.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete enolate formation due to insufficient or degraded base. 2. Presence of water in the reaction, quenching the enolate. 3. Alkylating agent is not reactive enough or has degraded. 4. Reaction temperature is too low for the alkylation step.1. Use freshly prepared or titrated LDA. Ensure the stoichiometry is correct. 2. Use anhydrous solvents and reagents. Flame-dry glassware before use. 3. Check the purity and reactivity of the isopropyl halide. Consider using a more reactive halide (e.g., isopropyl iodide instead of bromide). 4. After enolate formation at -78 °C, allow the reaction to slowly warm to a higher temperature (e.g., room temperature) after the addition of the alkylating agent. Monitor the reaction progress by TLC or LC-MS.
Presence of a major byproduct with a similar Rf value to the product 1. Elimination Byproduct: Formation of Benzyl N-boc-4-(prop-1-en-2-yl)piperidine-4-carboxylate or Benzyl N-boc-piperidine-3-carboxylate via elimination (E2) pathway competing with the desired substitution (SN2) reaction. This is more likely with a secondary alkyl halide like isopropyl bromide. 2. Unreacted Starting Material: Incomplete reaction.1. Minimize Elimination:     - Use a less hindered, strong base if possible, although LDA is generally a good choice.     - Keep the reaction temperature as low as possible for as long as possible.     - Consider using an isopropyl triflate, which can sometimes favor substitution. 2. Drive the Reaction to Completion:     - Increase the reaction time.     - Use a slight excess of the alkylating agent.
Formation of multiple spots on TLC, indicating a complex mixture 1. Di-alkylation: Formation of a di-isopropyl byproduct at the 4-position if excess base and alkylating agent are used, or if the initial product is deprotonated again. 2. Polymerization/Dimerization: Instability of the enolate or product under the reaction conditions.1. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the enolate solution. 2. Maintain Low Temperatures: Ensure the reaction is kept at the optimal low temperature to maintain the stability of the reactive intermediates.
Difficulty in purifying the product by column chromatography (e.g., severe tailing) The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica gel surface.1. Use a Basic Modifier: Add a small amount of triethylamine (e.g., 0.5-1%) or ammonia in methanol to the eluent system. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography. 3. Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase HPLC can be an effective purification method.

Experimental Protocols

Key Experiment: Alkylation of Benzyl N-boc-4-piperidinecarboxylate

This protocol is a general guideline based on typical procedures for the α-alkylation of esters using LDA.

Materials:

  • Benzyl N-boc-4-piperidinecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromopropane (or 2-iodopropane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, with 0.5% triethylamine)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA.

    • In a separate flask, dissolve Benzyl N-boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the ester to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Slowly add 2-bromopropane (1.2 equivalents) to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) containing a small amount of triethylamine (e.g., 0.5%) to prevent tailing.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Pathway start Benzyl N-boc-4- piperidinecarboxylate enolate Lithium Enolate start->enolate LDA, THF, -78 °C product Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate enolate->product 2-Bromopropane (Substitution - SN2) byproduct Elimination Byproduct (unsaturated piperidine) enolate->byproduct 2-Bromopropane (Elimination - E2)

Caption: Main reaction and potential byproduct pathway.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions check_temp Confirm Reaction Temperatures start->check_temp check_stoichiometry Review Stoichiometry of Base & Alkylating Agent start->check_stoichiometry purification_issue Difficulty in Purification? check_conditions->purification_issue check_temp->purification_issue check_stoichiometry->purification_issue modify_chromatography Modify Chromatography: - Add triethylamine - Use alumina - Try reverse phase purification_issue->modify_chromatography Yes analyze_byproducts Analyze Byproducts by NMR and Mass Spec purification_issue->analyze_byproducts No success Pure Product Obtained modify_chromatography->success optimize_reaction Optimize Reaction: - Adjust temperature - Change alkylating agent analyze_byproducts->optimize_reaction optimize_reaction->success

Caption: A logical workflow for troubleshooting common issues.

Strategies to improve the purity of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the alkylation of a precursor, Benzyl N-boc-4-piperidinecarboxylate, with an isopropylating agent. Common impurities can arise from this process and include:

  • Unreacted Starting Material: Benzyl N-boc-4-piperidinecarboxylate.

  • Reagent-Related Impurities: Residual isopropylating agent or byproducts from its decomposition.

  • Solvent-Related Impurities: Residual solvents from the reaction or workup.

  • Byproducts of Side Reactions: Potential byproducts could include species arising from elimination reactions or over-alkylation, although the latter is less likely for a quaternary center.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a thorough purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities and determining the overall percentage purity of the compound.

  • Gas Chromatography (GC): Suitable for detecting and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the desired product and for identifying and quantifying proton-containing impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify the mass of unknown impurities.

Q3: What are the primary strategies for purifying crude this compound?

A3: The two most effective and commonly used purification techniques for this type of compound are recrystallization and column chromatography.[1][2][3][4][5] The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization: A cost-effective method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is critical for success.[4]

  • Column Chromatography: A highly effective technique for separating the desired product from a complex mixture of impurities, especially when impurities have similar polarities to the product.[2][3][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: My final product is an oil and will not solidify.

  • Possible Cause: The presence of significant amounts of impurities, particularly residual solvents, can lower the melting point of your compound and prevent it from solidifying.

  • Troubleshooting Steps:

    • High Vacuum Drying: Initially, try drying the sample under a high vacuum for an extended period to remove any volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.

    • Solvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the solution to stand, ideally at a low temperature, to induce precipitation or crystallization.

    • Column Chromatography: If the above methods fail, the impurities are likely non-volatile. In this case, column chromatography is the most effective method for purification.

Problem 2: NMR analysis shows the presence of unreacted starting material.

  • Possible Cause: The alkylation reaction did not go to completion.

  • Troubleshooting Steps:

    • Recrystallization: If the starting material has significantly different solubility characteristics from the product, recrystallization can be an effective purification method. Experiment with different solvent systems to maximize the separation.

    • Column Chromatography: This is the most reliable method for separating the product from the starting material, as they likely have different polarities. A well-chosen eluent system should provide good separation.

Problem 3: The purity of the product does not improve significantly after recrystallization.

  • Possible Cause: The chosen recrystallization solvent is not optimal for separating the impurities. The impurities may have very similar solubility profiles to the product in that particular solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic screening of different recrystallization solvents or solvent mixtures. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain either soluble or insoluble at all temperatures.

    • Employ a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. This can often induce selective crystallization.

    • Consider Column Chromatography: If multiple recrystallization attempts fail, column chromatography is the recommended next step.

Experimental Protocols

Recrystallization Protocol

This protocol outlines the general steps for purifying this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate/hexanes, acetone/water).

    • Heat the tubes that do not show good solubility at room temperature. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to fully dissolve the compound.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask will slow down cooling and can promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under a vacuum to remove all traces of solvent.

Column Chromatography Protocol

This protocol provides a general procedure for purification by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Eluent Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate eluent system.

    • A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities. A common starting point for N-Boc protected compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Run the eluent through the column, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the purified product under a high vacuum.

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification strategies.

Table 1: Purity Assessment Before and After Recrystallization

Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Isopropanol92.598.785
Ethyl Acetate/Hexanes (1:5)92.599.280
Acetone/Water (4:1)92.597.575

Table 2: Purity Assessment Before and After Column Chromatography

Eluent System (Hexanes:Ethyl Acetate)Initial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
9:185.099.590
4:185.099.688

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slow cooling to room temperature dissolve->cool ice Cool in ice bath cool->ice filter Vacuum filtration ice->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow for Column Chromatography

G Column Chromatography Workflow start Crude Product load Load sample onto silica gel column start->load elute Elute with solvent (e.g., Hexanes:EtOAc) load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Remove solvent (rotary evaporator) combine->evaporate dry Dry under vacuum evaporate->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Purification of 4-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-substituted piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-substituted piperidines and how can they be removed?

A1: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. The purification strategy depends on the nature of the impurities.

  • Unreacted Starting Materials/Reagents: These can often be removed by simple extraction or a wash. For example, acidic or basic impurities can be removed with an aqueous wash of appropriate pH.

  • Byproducts: Stereoisomers (diastereomers and enantiomers) are common byproducts that often require chromatographic separation or crystallization for removal.[1] Other byproducts may necessitate flash chromatography or preparative HPLC.

Q2: My 4-substituted piperidine derivative is very polar and streaks on the silica gel TLC plate. How can I improve the chromatography?

A2: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor peak shape and streaking.[2] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a volatile base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.[2]

  • Use a different stationary phase: Alumina is less acidic than silica and can be a good alternative.[3] Amine-functionalized silica is also an excellent option for the purification of basic compounds.[2]

  • Consider reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) can be effective.

Q3: I am struggling to separate diastereomers of my 4-substituted piperidine derivative. What are the best approaches?

A3: The separation of diastereomers can be challenging but is often achievable through:

  • Flash Column Chromatography: Careful optimization of the mobile phase can often provide sufficient resolution to separate diastereomers. A less polar solvent system that provides a low Rf value on the TLC plate often gives the best results.

  • Crystallization: Diastereomers can have different solubilities in various solvents, allowing for separation by fractional crystallization.[4][5] Screening a range of solvents is often necessary to find suitable conditions.

  • Preparative HPLC or SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a normal or chiral stationary phase can provide baseline separation.

Q4: How can I effectively remove the N-Boc protecting group after purification?

A4: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. Common methods include:

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is a very common and effective method.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also widely used.

After deprotection, the resulting amine salt is often purified by precipitation or crystallization.

Troubleshooting Guides

Flash Column Chromatography
ProblemPotential CauseSolution
Compound streaks or does not elute from the column. Strong interaction between the basic piperidine and acidic silica gel.[2]Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[2] Use a less acidic stationary phase like alumina or amine-functionalized silica.[2][3]
Poor separation of closely related impurities or diastereomers. Inappropriate solvent system.Optimize the mobile phase. A less polar eluent that gives a larger difference in Rf values on TLC will generally provide better separation on the column. Consider using a different solvent system altogether.
Compound is unstable on silica gel. The acidic nature of silica gel can cause decomposition of sensitive compounds.[3]Deactivate the silica gel by adding a small amount of a base. Alternatively, use a different stationary phase such as alumina or florisil.[3]
Compound elutes too quickly (in the solvent front). The eluent is too polar.Start with a less polar solvent system. Check the first few fractions carefully.[3]
Crystallization
ProblemPotential CauseSolution
No crystals form upon cooling. [6]The solution is not supersaturated. The compound may be too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent.[6] Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.[7] Try a different solvent or a mixture of solvents.[8]
Oiling out instead of crystallization. [6]The melting point of the compound may be lower than the boiling point of the solvent. The compound may be impure.Lower the crystallization temperature. Try a solvent with a lower boiling point. Purify the compound further by another method (e.g., chromatography) before attempting crystallization again.[6]
Poor recovery of the compound. The compound is too soluble in the crystallization solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of solvent used to dissolve the compound.
Impurities co-crystallize with the product. The cooling rate was too fast. The solvent choice was not optimal.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Try a different solvent system where the impurity has higher solubility.

Experimental Protocols

General Protocol for Flash Column Chromatography of a 4-Substituted Piperidine Derivative
  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis. A common starting point for piperidine derivatives is a mixture of hexanes and ethyl acetate, often with the addition of 0.1-1% triethylamine to improve peak shape.[2]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method to ensure a homogenous packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[9]

  • Elution: Begin elution with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol for Diastereomeric Salt Crystallization for Chiral Resolution

This protocol provides a general guideline for separating enantiomers of a 4-substituted piperidine via diastereomeric salt formation.[4][7]

  • Resolving Agent and Solvent Selection: Choose a chiral resolving agent (e.g., (R)- or (S)-mandelic acid, or a derivative of tartaric acid) and a suitable solvent.[4][7] The choice is often empirical and may require screening.

  • Salt Formation: Dissolve the racemic piperidine derivative in the chosen solvent. In a separate flask, dissolve an equimolar amount of the resolving agent in the same solvent. Slowly add the resolving agent solution to the piperidine solution with stirring.

  • Crystallization: Allow the solution to stand at room temperature to cool slowly. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10] The solution can then be cooled further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to deprotonate the piperidine nitrogen.

  • Extraction: Extract the free piperidine derivative into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the enantioenriched piperidine.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_purification Purification Strategy cluster_analysis Analysis cluster_end End: Pure Product crude Crude 4-Substituted Piperidine Derivative extraction Aqueous Wash / Extraction crude->extraction Initial Cleanup chromatography Flash Chromatography extraction->chromatography Further Purification crystallization Crystallization / Recrystallization extraction->crystallization If solid purity_check Purity Analysis (TLC, LC-MS, NMR) chromatography->purity_check crystallization->purity_check chiral_sep Chiral Separation (HPLC/SFC/Crystallization) ee_check Enantiomeric Excess (Chiral HPLC/NMR) chiral_sep->ee_check purity_check->chromatography Purity < 95% purity_check->chiral_sep Racemic or Diastereomeric Mixture pure_product Pure 4-Substituted Piperidine Derivative purity_check->pure_product Purity > 95% ee_check->chiral_sep Low ee ee_check->pure_product Desired ee achieved

Caption: General workflow for the purification of 4-substituted piperidine derivatives.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Purification Problem (e.g., poor separation, low yield) streaking Streaking/Tailing Peaks? start->streaking no_crystals No Crystals Forming? start->no_crystals add_base Add Base (e.g., TEA) to Mobile Phase streaking->add_base Yes no_sep Poor Separation? streaking->no_sep No add_base->no_sep change_sp Change Stationary Phase (Alumina, Amine-silica) end Successful Purification change_sp->end optimize_mp Optimize Mobile Phase (Polarity, Solvents) optimize_mp->end no_sep->change_sp Still no separation no_sep->optimize_mp Yes concentrate Concentrate Solution no_crystals->concentrate Yes oiling_out Oiling Out? no_crystals->oiling_out No add_antisolvent Add Anti-solvent concentrate->add_antisolvent Still no crystals concentrate->oiling_out add_antisolvent->end change_solvent Change Solvent/ Lower Temperature oiling_out->change_solvent Yes oiling_out->end No change_solvent->end

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the piperidine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

N-Alkylation

Q1: I am attempting the N-alkylation of my piperidine substrate with an alkyl halide, but I am observing a significant amount of a water-soluble byproduct and low yield of my desired product. What is happening?

A1: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. After the initial alkylation of the secondary piperidine nitrogen to a tertiary amine, a second alkylation can occur. The resulting quaternary salt is often highly soluble in water, which complicates extraction and purification, leading to apparent low yields of the desired mono-alkylated product.[1][2] The newly formed tertiary amine can sometimes be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation, especially if an excess of the alkylating agent is used.[2]

Q2: How can I prevent the formation of quaternary ammonium salts during N-alkylation?

A2: To favor mono-alkylation and prevent the formation of quaternary salts, several strategies can be employed:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1-1.5 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent, statistically favoring a single alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile throughout the reaction. This favors reaction with the more abundant piperidine starting material over the newly formed N-alkylpiperidine.[1][3]

  • Consider Reductive Amination: As a more selective alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone completely avoids the possibility of quaternary salt formation. This method involves the in-situ formation of an iminium ion, which is then reduced.[2][4]

Q3: My N-alkylation reaction is very slow or appears to stall. What could be the cause?

A3: A stalled reaction is often due to the protonation of the piperidine starting material. The reaction between a piperidine and an alkyl halide generates a hydrohalic acid (HX) byproduct. This acid can protonate the nitrogen of the unreacted piperidine, rendering it non-nucleophilic and effectively halting the reaction.[2][3] To resolve this, add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the acid as it forms.[1][4]

N-Arylation (Buchwald-Hartwig Amination)

Q4: My Buchwald-Hartwig N-arylation of piperidine is giving low yields and I see a significant amount of my aryl halide being converted back to the corresponding arene. What is this side reaction?

A4: This side reaction is known as hydrodehalogenation, where the aryl halide is reduced instead of coupling with the amine. This can be caused by several factors, including the presence of water or other proton sources in the reaction mixture, or catalyst decomposition pathways. To mitigate this, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q5: I am observing a significant amount of a higher molecular weight byproduct in my Buchwald-Hartwig reaction. What is it and how can I avoid it?

A5: You are likely observing the formation of a bis-arylated product, where two piperidine molecules have reacted with the palladium center, or other complex catalyst degradation products. A common strategy to minimize this is to adjust the stoichiometry. Using a slight excess of the piperidine (1.2-1.5 equivalents) relative to the aryl halide can help suppress the formation of these byproducts. The choice of ligand and base is also critical and often substrate-dependent; screening different combinations can significantly improve the selectivity for the desired mono-arylated product.

C-H Functionalization

Q6: I want to functionalize a C-H bond on the piperidine ring, but the reaction is not selective and I get a mixture of isomers. How can I control the regioselectivity?

A6: Achieving regioselectivity in C-H functionalization of the piperidine ring is a significant challenge. The most effective strategy is to install a directing group on the piperidine nitrogen. This group coordinates to the metal catalyst and directs the functionalization to a specific position (e.g., C2, C3, or C4) by forming a stable metallacyclic intermediate.[5][6][7] The choice of directing group and catalyst system is crucial for controlling the site of reaction.[8] For example, an aminoquinoline auxiliary attached at C3 has been shown to direct arylation specifically to the C4 position.[5][6][7]

Troubleshooting and Optimization Guides

Guide 1: N-Alkylation - Minimizing Over-alkylation

This guide provides a logical workflow and comparative data to help you minimize the formation of quaternary ammonium salts during direct N-alkylation.

G cluster_0 Troubleshooting Over-alkylation start Problem: Significant Quaternary Salt Formation q1 Is the alkylating agent added all at once? start->q1 s1 Solution: Add alkylating agent slowly using a syringe pump. q1->s1 Yes q2 Is the stoichiometry 1:1 or excess alkylating agent? q1->q2 No s1->q2 s2 Solution: Use a 1.1-1.5 fold excess of the piperidine. q2->s2 Yes q3 Is the reaction still producing the byproduct? q2->q3 No s2->q3 s3 Alternative: Switch to Reductive Amination Protocol. q3->s3 Yes end Outcome: Selective Mono-alkylation Achieved q3->end No s3->end

Caption: Troubleshooting workflow for over-alkylation in piperidine N-alkylation.

The following table compares the outcomes of direct N-alkylation and reductive amination for the synthesis of N-benzylpiperidine, highlighting the superior selectivity of reductive amination.

MethodReagentsProduct Distribution (Mono-alkylated : Di-alkylated)Typical Yield (Mono-alkylated)Reference
Direct Alkylation Piperidine, Benzyl Bromide, K₂CO₃Variable (can be significant)60-85%[3]
Reductive Amination Piperidine, Benzaldehyde, NaBH(OAc)₃Highly Selective (No di-alkylation observed)>95%[9][10]
Guide 2: Buchwald-Hartwig N-Arylation - Optimizing Catalyst and Base

This guide assists in selecting appropriate conditions to minimize side reactions like bis-arylation and hydrodehalogenation.

G cluster_1 Buchwald-Hartwig Optimization start Goal: Efficient Mono-N-Arylation ligand Ligand Choice (e.g., XPhos, RuPhos, BINAP) start->ligand influences base Base Choice (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) start->base influences outcome Desired Product Yield & Purity ligand->outcome impacts side_reactions Side Reactions (Bis-arylation, Hydrodehalogenation) ligand->side_reactions mitigates/ promotes base->outcome impacts base->side_reactions mitigates/ promotes side_reactions->outcome reduces

Caption: Factors influencing the outcome of Buchwald-Hartwig N-arylation.

The table below shows representative yields for the N-arylation of piperidine with 4-chlorotoluene using different palladium catalysts and bases. This illustrates the critical role of the ligand and base in achieving high conversion.

Pd-Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOtBuToluene10095[11]
Pd₂(dba)₃ / RuPhosNaOtBuToluene10092
Pd(OAc)₂ / SPhosK₂CO₃Dioxane11075
Pd(OAc)₂ / P(tBu)₃K₃PO₄Toluene10088

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine (Minimized Over-alkylation)

This protocol describes a general method for the mono-N-alkylation of piperidine, optimized to reduce the formation of the quaternary ammonium salt byproduct.[12]

  • Materials:

    • Piperidine (1.1 equivalents)

    • Alkyl halide (e.g., benzyl bromide) (1.0 equivalent)

    • Anhydrous Acetonitrile (MeCN)

    • Syringe pump

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Set up a dry round-bottom flask under an inert atmosphere.

    • To the flask, add piperidine (1.1 eq.) and anhydrous acetonitrile to create a 0.1 M solution.

    • Begin stirring the solution at room temperature.

    • Load the alkyl halide (1.0 eq.) into a syringe and place it on a syringe pump.

    • Add the alkyl halide dropwise to the piperidine solution over a period of 2-4 hours.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the alkyl halide is consumed.

    • Upon completion, remove the solvent by rotary evaporation.

    • To obtain the free base, dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[12]

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a highly selective method for N-alkylation that avoids the use of alkyl halides and prevents over-alkylation.[4]

  • Materials:

    • Piperidine (1.0 equivalent)

    • Aldehyde or Ketone (e.g., benzaldehyde) (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the chosen anhydrous solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Add the sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., dichloromethane), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl halide.[11]

  • Materials:

    • Aryl halide (e.g., 4-chlorotoluene) (1.0 equivalent)

    • Piperidine (1.2 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • XPhos (4 mol%)

    • Anhydrous, degassed Toluene

    • Schlenk flask or similar vessel for inert atmosphere chemistry

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) to a flame-dried Schlenk flask.

    • Remove the flask from the glovebox (if used) and evacuate and backfill with inert gas (repeat 3 times).

    • Add anhydrous, degassed toluene via syringe.

    • Add the aryl halide (1.0 eq.) followed by the piperidine (1.2 eq.) via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.

    • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[12]

References

Improving the solubility of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: this compound is a moderately non-polar molecule due to the presence of the benzyl, Boc, and isopropyl groups. Its solubility is influenced by the polarity of the chosen solvent. If you are experiencing solubility issues, the solvent may not be appropriate for the compound's structure. Inadequate dissolution can lead to incomplete reactions and inconsistent results.

Q2: What are the most suitable solvents for dissolving this compound?

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can significantly increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. Prolonged heating or excessive temperatures could lead to degradation. It is recommended to heat the mixture gradually while monitoring for dissolution and any signs of decomposition.

Q4: How does the purity of the compound affect its solubility?

A4: Impurities within a substance can sometimes hinder its ability to dissolve properly in a solvent. If you are using a compound with lower purity, insoluble impurities may be present. It is always advisable to use a high-purity grade of this compound for your reactions to ensure reproducibility and avoid solubility issues stemming from contaminants.

Q5: Can sonication be used to aid dissolution?

A5: Sonication is a useful technique for breaking down solid aggregates and promoting the dissolution of a compound in a solvent. Applying ultrasonic waves can be particularly helpful for suspensions that are slow to dissolve.

Troubleshooting Guide

If you are encountering solubility challenges with this compound, consider the following troubleshooting steps.

Initial Solubility Test

Before proceeding with your main reaction, it is prudent to perform a small-scale solubility test. This will help you identify a suitable solvent system and avoid wasting valuable materials.

Troubleshooting Steps
Issue EncounteredRecommended Action
Compound does not dissolve at room temperature. 1. Try a different solvent: Refer to the qualitative solubility table below for suggestions. 2. Gentle Heating: Warm the mixture in increments of 5-10 °C while stirring. 3. Sonication: Place the mixture in an ultrasonic bath for 10-15 minute intervals.
Compound precipitates out of solution after initial dissolution. 1. Use a co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can help maintain solubility. 2. Increase solvent volume: The initial concentration may be too high. Dilute the mixture with more of the primary solvent. 3. Maintain temperature: If dissolution was achieved with heating, ensure the reaction temperature is maintained to prevent precipitation upon cooling.
Reaction appears sluggish or incomplete. Poor solubility can lead to reduced reaction rates. Ensure the compound is fully dissolved before adding other reagents. If solubility remains an issue, a different solvent system that is compatible with your reaction chemistry should be explored.
Qualitative Solubility of Structurally Related N-Boc Piperidine Compounds
SolventGeneral Solubility
Dichloromethane (DCM)Often effective
Tetrahydrofuran (THF)Often effective
Dimethylformamide (DMF)Generally good solubility
Dimethyl Sulfoxide (DMSO)Generally good solubility
AcetonitrileVariable, worth testing
Alcohols (e.g., Methanol, Ethanol)Variable, worth testing
Non-polar solvents (e.g., Hexane, Toluene)Likely poor solubility

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of anhydrous solvents (e.g., DCM, THF, DMF, DMSO, Acetonitrile, Ethanol)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Heating block or water bath (optional)

Procedure:

  • Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.

  • Room Temperature Dissolution:

    • Agitate the mixture using a vortex mixer or magnetic stirrer for 2-3 minutes at room temperature.

    • Visually inspect the solution for any undissolved solid. Record your observations.

  • Heating (if necessary):

    • If the compound is not fully dissolved, gently warm the vial in a heating block or water bath (e.g., to 40-50 °C) for 5-10 minutes.

    • Agitate the mixture periodically.

    • Allow the solution to cool to room temperature and observe if the compound remains in solution or precipitates. Record your observations.

  • Repeat: Repeat steps 1-4 for each solvent you wish to test.

Visualizations

experimental_workflow start Start: Solubility Test weigh Weigh Compound (e.g., 10 mg) start->weigh add_solvent Add Solvent (e.g., 0.5 mL) weigh->add_solvent agitate Agitate at Room Temp (Vortex/Stir) add_solvent->agitate observe1 Observe Dissolution agitate->observe1 dissolved Fully Dissolved observe1->dissolved Yes not_dissolved Not Fully Dissolved observe1->not_dissolved No end End: Select Solvent dissolved->end heat Gentle Heating (40-50 °C) not_dissolved->heat observe2 Observe Dissolution heat->observe2 dissolved_heat Fully Dissolved observe2->dissolved_heat Yes insoluble Insoluble observe2->insoluble No dissolved_heat->end insoluble->end

Caption: Experimental workflow for determining compound solubility.

troubleshooting_guide start Solubility Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent try_another Try a different solvent (e.g., DMF, THF) check_solvent->try_another No check_concentration Is the concentration too high? check_solvent->check_concentration Yes gentle_heat Apply gentle heat try_another->gentle_heat sonicate Use sonication gentle_heat->sonicate sonicate->check_concentration add_solvent Increase solvent volume check_concentration->add_solvent Yes check_purity Is the compound purity sufficient? check_concentration->check_purity No use_cosolvent Use a co-solvent add_solvent->use_cosolvent use_cosolvent->check_purity use_high_purity Use high-purity grade compound check_purity->use_high_purity No solution_achieved Solubility Achieved check_purity->solution_achieved Yes use_high_purity->solution_achieved

Caption: Decision tree for troubleshooting solubility issues.

Preventing racemization during synthesis of chiral piperidine carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis and modification of chiral piperidine carboxylates.

Troubleshooting Guide: Diagnosing and Solving Racemization

This guide addresses common issues encountered during the synthesis of chiral piperidine carboxylates that can lead to a loss of stereochemical integrity.

Q1: I observed a significant loss of enantiomeric excess (ee) after deprotonating my N-protected piperidine-2-carboxylate with a strong base. Why did this happen and how can I prevent it?

Possible Cause: The primary cause of racemization in this step is the formation of a planar enolate intermediate. The proton at the chiral C2 position is acidic due to the adjacent carboxylate group. Strong bases can readily abstract this proton, leading to a loss of the defined stereocenter. Upon quenching the reaction, protonation of the planar enolate can occur from either face, resulting in a racemic or near-racemic mixture. Harsh reaction conditions, such as elevated temperatures, can exacerbate this issue.[1]

Solutions:

  • Choice of Base: Avoid using excessively strong bases if a weaker base can accomplish the desired transformation. For reactions not requiring complete deprotonation, consider using milder bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) instead of strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH).

  • Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C) to minimize the rate of enolization and potential side reactions. The half-life for the rotation of the N-Boc group in piperidine is very short even at -78 °C (approx. 4 seconds), indicating conformational flexibility, but enolate formation is the key issue for racemization of the C2 proton.[2]

  • Reaction Time: Use the shortest possible reaction time that allows for the completion of the desired reaction. Prolonged exposure to basic conditions increases the risk of racemization.

  • Protecting Group Strategy: The nature of the N-protecting group can influence the acidity of the C2 proton. While common, the N-Boc group may not always be optimal if the C2 proton is to be subjected to strongly basic conditions.

Q2: My chiral piperidine carboxylate underwent partial racemization during ester hydrolysis (saponification). What are the best practices to avoid this?

Possible Cause: Saponification is typically carried out under basic conditions (e.g., using NaOH or KOH), which can promote epimerization at the alpha-carbon (the carbon adjacent to the carboxylate) via enolate formation, as described in the previous question. Even with relatively weak bases, racemization can occur if the reaction is heated or run for an extended period.

Solutions:

  • Milder Conditions: Use the mildest conditions possible for hydrolysis. This includes using a minimal excess of base and performing the reaction at room temperature or below.

  • Alternative Hydrolysis Methods: If basic hydrolysis proves problematic, consider alternative methods. For example, for tert-butyl esters, acidic cleavage (e.g., with trifluoroacetic acid) is an option, though care must be taken if other acid-labile groups are present. Enzymatic hydrolysis can also be a highly selective method that preserves chirality.

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction is stopped as soon as the starting material is consumed, avoiding prolonged exposure to basic conditions.

Q3: I am coupling my chiral N-Boc-piperidine-2-carboxylic acid with an amine and observing diastereomers, indicating racemization. How can I improve my coupling protocol?

Possible Cause: This is a well-known issue in peptide chemistry that also applies here. The activation of the carboxylic acid with a coupling reagent can lead to the formation of a highly reactive intermediate (e.g., an oxazolone or a symmetrical anhydride). The alpha-proton of this activated species is significantly more acidic and prone to abstraction by any base present in the reaction mixture (e.g., DIPEA, NMM), leading to rapid racemization.

Solutions:

  • Use Racemization-Suppressing Additives: Always use carbodiimide coupling reagents (like EDC or DIC) in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These additives react with the activated acid to form active esters that are more stable and less prone to racemization.

  • Choice of Coupling Reagent: Consider using uronium/aminium-based coupling reagents like HATU or HBTU, which are often used with a non-nucleophilic base like DIPEA. While efficient, they can still cause racemization, so their use should be optimized.

  • Control Base Stoichiometry and Type: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary, typically 1-2 equivalents. The basicity and steric hindrance of the base have a significant influence on the extent of racemization.[3]

  • Temperature: Perform the coupling reaction at 0 °C or room temperature. Avoid heating unless necessary, as higher temperatures accelerate racemization.

Q4: I noticed a slight drop in optical purity after removing the N-Boc protecting group under acidic conditions (e.g., HCl in dioxane). Is this expected?

Possible Cause: While less common than base-mediated racemization, acid-catalyzed racemization can occur. For a 3-substituted piperidine, for instance, there are two stereogenic centers to consider: C3 and N1 (which can readily invert). Removal of the Boc group can alter the equilibrium between diastereomers.[4] While the alpha-proton to a carboxylate is generally stable under acidic conditions, prolonged exposure to strong acids or heat could potentially lead to minor epimerization, especially if the molecule has other structural features that could facilitate a racemization pathway.

Solutions:

  • Milder Acidic Conditions: Use the mildest effective conditions for deprotection. For example, 4M HCl in dioxane at room temperature for a short duration (e.g., 30-60 minutes) is standard. Avoid heating.

  • Alternative Protecting Groups: If acid-lability is consistently an issue, consider other protecting groups that can be removed under neutral or orthogonal conditions, such as Cbz (hydrogenolysis) or Fmoc (mild base, though this introduces risks if the alpha-proton is sensitive).

Frequently Asked Questions (FAQs)

What is racemization in the context of chiral piperidine carboxylates? Racemization is the process by which an enantiomerically pure or enriched sample is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the synthesis of chiral piperidine carboxylates, this typically involves the loss of stereochemical integrity at the carbon atom bearing the carboxylate group or another chiral center on the ring. This process is often referred to as epimerization when it occurs at one of several stereocenters in a molecule.

Which positions on the piperidine ring are most susceptible to racemization? The chiral center at the C2 position is particularly susceptible to racemization if it bears a carboxylate group. This is because the alpha-proton at C2 is activated (made more acidic) by the adjacent carbonyl, making it prone to removal by a base, which leads to the formation of a planar, achiral enolate intermediate. Chiral centers at C3 or C4 are generally more stable but can be at risk under specific reaction conditions that might involve the formation of a nearby carbocation or carbanion.

Can purification methods cause racemization? Generally, standard purification techniques like column chromatography on silica gel are performed under neutral conditions and are unlikely to cause racemization of robust chiral centers. However, if the silica gel is acidic or basic, or if reactive solvents are used, sensitive compounds could potentially racemize. It is good practice to use high-purity silica and solvents and to minimize the time the compound spends on the column.

How do I accurately measure the enantiomeric excess (ee%) to check for racemization? The most reliable method for determining the enantiomeric excess of your chiral piperidine carboxylate is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Data on Reaction Conditions to Minimize Racemization

The following table summarizes the impact of different bases and additives on the epimerization of an activated amino acid during coupling, a process analogous to the coupling of N-protected piperidine-2-carboxylic acid. The data highlights the importance of choosing the correct reagents to preserve stereochemical integrity.

Activating ReagentBase (Equivalents)AdditiveSolventTemperature% Epimerization (Example)Reference
DICDIPEA (2)NoneDMFRTHigh (can exceed 10%)[3]
DICDIPEA (2)HOBtDMFRTLow (<1%)[3]
HATUNMM (2)NoneDMFRT~9.6% (for Phe)[3]
HATUDIPEA (2)NoneDMFRT~3.7% (for Phe)[3]
HBTUDIPEA (2)NoneDMFRTModerate[5]

Note: The exact percentage of epimerization is highly substrate-dependent. This table provides a general guide based on analogous peptide coupling reactions.

Key Experimental Protocols

Protocol 1: Racemization-Suppressed Amide Coupling of N-Boc-L-pipecolic Acid

This protocol describes a general procedure for coupling N-Boc-L-pipecolic acid (a piperidine-2-carboxylic acid derivative) to a primary amine (e.g., benzylamine) while minimizing racemization.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-pipecolic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the cooled solution and stir for 15-20 minutes.

  • Amine Addition: Add the primary amine (1.1 eq.) followed by diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric or enantiomeric excess of the purified product using chiral HPLC.

Visualizations

Racemization_Troubleshooting start Loss of Enantiomeric Purity Observed step_check Which reaction step is problematic? start->step_check base_step Base-Mediated Step (e.g., Deprotonation, Saponification) step_check->base_step Base? coupling_step Amide/Ester Coupling step_check->coupling_step Coupling? deprotection_step Protecting Group Removal step_check->deprotection_step Deprotection? base_cause Cause: Enolate Formation (Alpha-proton abstraction) base_step->base_cause coupling_cause Cause: Oxazolone Formation or other activated intermediate coupling_step->coupling_cause deprotection_cause Cause: Harsh Acidic/Basic Conditions deprotection_step->deprotection_cause base_sol1 Solution 1: Lower Temperature (e.g., -78°C) base_cause->base_sol1 base_sol2 Solution 2: Use Milder Base (e.g., K2CO3 instead of LDA) base_cause->base_sol2 base_sol3 Solution 3: Minimize Reaction Time base_cause->base_sol3 coupling_sol1 Solution 1: Use Additives (HOBt, Oxyma) coupling_cause->coupling_sol1 coupling_sol2 Solution 2: Control Base (Use hindered base, limit equivalents) coupling_cause->coupling_sol2 coupling_sol3 Solution 3: Couple at 0°C coupling_cause->coupling_sol3 deprotection_sol1 Solution: Use Milder Reagents and Lower Temperature deprotection_cause->deprotection_sol1

Caption: Troubleshooting workflow for identifying and solving racemization issues.

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Racemization_Factors cluster_increase Factors Increasing Risk cluster_decrease Factors Decreasing Risk center Racemization Risk low_temp Low Temperature (e.g., 0°C, -78°C) center->low_temp mild_base Mild Base (e.g., K2CO3) center->mild_base short_time Short Reaction Time center->short_time additive Use of Additives (HOBt, Oxyma) center->additive temp High Temperature temp->center strong_base Strong Base (e.g., LDA, NaH) strong_base->center time Long Reaction Time time->center no_additive No Coupling Additive (e.g., HOBt) no_additive->center

Caption: Key factors influencing the risk of racemization during synthesis.

References

Removal of residual catalysts from Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on removing residual catalysts from the synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate and related compounds. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual catalysts like palladium so critical in pharmaceutical development? A1: Regulatory bodies, including the International Council for Harmonisation (ICH), enforce strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to their potential toxicity.[1][2] For palladium, a common catalyst, the permitted daily exposure (PDE) is low, often translating to a concentration limit of less than 10 ppm in the final drug substance.[3][4] Failure to remove these residues can lead to failed regulatory submissions, compromised biological assay results, and potential safety concerns.[2][5]

Q2: What are the most common methods for removing residual palladium catalysts? A2: The primary methods for palladium removal can be broadly categorized as:

  • Adsorption: Using solid materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[6]

  • Filtration: A straightforward method for removing heterogeneous (solid) catalysts, often using a filter aid like Celite®.[7][8]

  • Chromatography: Techniques like column chromatography can separate the product from dissolved catalyst residues.[5][9]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[1][10]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium species into an aqueous phase.[7][8]

Q3: How do I select the best catalyst removal method for my experiment? A3: The optimal method depends on several factors:

  • Form of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous (soluble) catalysts require methods like scavenging, chromatography, or crystallization.[6][7]

  • Nature of Your Product: Consider the product's stability, solubility, and potential to coordinate with the metal. The piperidine nitrogen in your target molecule, for instance, can chelate with palladium, making removal more challenging.[4]

  • Required Purity Level: While chromatography can remove a bulk of the impurity, achieving very low ppm levels often requires a subsequent scavenging step.[5][9]

  • Scale of the Reaction: Some methods, like chromatography, are less amenable to large-scale industrial production compared to batch treatment with a scavenger.[11]

Q4: What are metal scavengers and how do they function? A4: Metal scavengers are solid-supported materials, typically based on silica or polymers, that are functionalized with groups having a high affinity for specific metals.[12][13] For palladium, thiol (sulfur-based) functional groups are very common due to their strong binding affinity.[12][13] The process involves stirring the scavenger with the product solution, allowing the scavenger to bind the metal. The solid scavenger-metal complex is then easily removed by filtration, leaving a purified product solution.[10]

Q5: How can I accurately measure the concentration of residual palladium in my final product? A5: Highly sensitive analytical techniques are required to quantify trace metal impurities. The most common methods in the pharmaceutical industry are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[1] Other methods like X-ray Fluorescence (XRF) and specialized fluorescence-based assays are also used for rapid analysis.[14][15]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual catalysts.

Problem Possible Causes Solutions & Troubleshooting Steps
High palladium levels after filtration 1. The catalyst is not heterogeneous; it has dissolved (leached) into the reaction mixture. 2. The catalyst particles are too fine for the filter medium (e.g., colloidal palladium).[7] 3. The filter bed (e.g., Celite®) is not packed properly.1. Switch to a method for soluble palladium: Use a metal scavenger, activated carbon, or column chromatography.[7] 2. Improve Filtration: Use a finer porosity membrane filter (e.g., 0.45 µm). Ensure the Celite® pad is 1-2 cm thick, well-compacted, and pre-wetted with the solvent.[7][8] 3. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium before filtration.[7]
Ineffective palladium removal with scavengers 1. Incorrect scavenger choice: The scavenger may not be effective for the specific oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[7] 2. Product interference: The amine groups in the piperidine ring may compete with the scavenger for palladium binding.[4] 3. Insufficient scavenger or time: The amount of scavenger or the treatment duration may be inadequate.[7]1. Screen Scavengers: Test a panel of different scavengers (e.g., thiol-based, amine-based, triazine-based) to find the most effective one for your system.[4][7] 2. Optimize Conditions: Increase the equivalents of scavenger (e.g., from 2 to 4 eq. relative to Pd), extend the stirring time (from 2 to 16 hours), or gently heat the mixture (e.g., to 40-50 °C).[4]
Significant loss of product yield 1. Non-specific adsorption: The product is binding to the activated carbon or scavenger along with the palladium.[3][6]1. Minimize Adsorbent: Use the minimum amount of scavenger or carbon required to achieve the desired purity. 2. Change Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption.[6] 3. Use a More Selective Scavenger: Test scavengers known for higher selectivity to reduce product binding.[3] 4. Switch Methods: If product loss remains high, consider a different purification technique like crystallization or extraction.[6]
Inconsistent results from batch to batch 1. Variability in catalyst form: The final state of the palladium (e.g., oxidation state, particle size) may differ between reaction runs. 2. Changes in raw materials or reaction conditions. 1. Standardize Workup: Ensure the post-reaction workup is consistent to produce a more uniform palladium species before the removal step. 2. Implement a Pre-treatment Step: Consider a mild oxidation or reduction step to convert all residual palladium into a single, more easily removed form.[6]

Data on Removal Efficiency

The following tables summarize quantitative data on the effectiveness of various palladium removal methods reported in the literature.

Table 1: Palladium Removal with Activated Carbon

Starting Pd (ppm)Treatment ConditionsFinal Pd (ppm)Reference
3000.2 wt Darco KB-B in THF, 45 °C, 18 h<1[12]
22390.2 wt Activated Carbon with TMT, DCM, 20 °C, 2 h20[12]
1250Carboxen® 564 (synthetic carbon)12[3]

Table 2: Palladium Removal with Silica-Based Scavengers

Starting Pd (ppm)Scavenger & ConditionsFinal Pd (ppm)Reference
2400SiliaMetS Thiol or Thiourea≤16[13]
~5000 (avg crude)Column chromatography followed by Si-TMT resin<100[5][9]
33,0005 eq. Biotage® MP-TMT, RT, overnight<200[10]
500-8005 eq. Biotage® MP-TMT, RT, overnight<10[10]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) via Celite® Filtration

This protocol is suitable for removing solid, heterogeneous catalysts.

  • Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level pad.

  • Pre-wetting: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly settled.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity, which prevents clogging the filter.

  • Filtration: Carefully pour the diluted mixture onto the center of the Celite® pad. Apply gentle vacuum.

  • Washing: Once the mixture has passed through, wash the pad with several small portions of fresh solvent to recover any product retained in the filter cake.

  • Collection: Combine the filtrate and the washings. This solution contains your crude product, now free of the heterogeneous catalyst, ready for further workup or concentration.[4][16]

Protocol 2: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

This method is effective for removing soluble (homogeneous) palladium species.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-functionalized silica like SiliaMetS® Thiol). A typical starting point is 2-4 equivalents relative to the initial amount of palladium catalyst used in the reaction.[4]

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Optimal treatment time can range from 2 to 18 hours and should be determined experimentally.[4][12]

  • Filtration: Remove the solid scavenger (now bound with palladium) by filtering the mixture through a simple filter paper or a small plug of Celite®.

  • Washing: Rinse the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrates and concentrate the solvent. Analyze a sample of the purified product for residual palladium content using a sensitive technique like ICP-MS to confirm removal to the desired level.[6]

Protocol 3: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective but sometimes less selective option for removing palladium.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene).

  • Carbon Addition: Add activated carbon (e.g., Darco®) to the solution. A common loading is 0.2 to 0.5 wt relative to the product.[12]

  • Agitation: Stir the slurry at a suitable temperature (e.g., 25-50 °C) for 1.5 to 18 hours. The conditions may require optimization.[12]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. This step is critical as carbon fines can be difficult to remove otherwise.

  • Washing: Wash the Celite®/carbon pad with fresh solvent to recover the product.

  • Concentration & Analysis: Combine the filtrates, concentrate the solvent, and analyze the product for residual palladium. Be aware that product loss due to non-specific adsorption on carbon can occur.[6]

Visual Workflow Guides

G start Start: Crude Product with Catalyst Residue catalyst_form What is the form of the palladium catalyst residue? start->catalyst_form hetero Heterogeneous (e.g., Pd/C) catalyst_form->hetero Solid homo Homogeneous / Soluble (e.g., Pd(OAc)2, leached Pd) catalyst_form->homo Dissolved filtration Celite Filtration hetero->filtration scavenging Adsorption: Metal Scavenger or Activated Carbon homo->scavenging chromatography Column Chromatography homo->chromatography crystallization Crystallization homo->crystallization analysis Analyze Pd Level (e.g., ICP-MS) filtration->analysis scavenging->analysis chromatography->analysis crystallization->analysis end_pass Purified Product (Pd < Limit) analysis->end_pass Pass end_fail Further Purification Required analysis->end_fail Fail end_fail->scavenging

Caption: Decision tree for selecting a catalyst removal method.

G cluster_workflow Scavenger Purification Workflow step1 1. Dissolve crude product in a suitable solvent. step2 2. Add solid-supported metal scavenger. step1->step2 step3 3. Stir mixture for a defined time and temperature. step2->step3 step4 4. Filter to remove the scavenger-metal complex. step3->step4 step5 5. Wash scavenger with fresh solvent. step4->step5 step6 6. Combine filtrates and concentrate solvent. step5->step6 step7 7. Analyze product for residual palladium. step6->step7

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for 4-Isopropyl-4-Piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic manipulation of functional groups is paramount. The molecule 4-isopropyl-4-piperidinecarboxylic acid, a valuable scaffold in medicinal chemistry, possesses two key reactive sites: a secondary amine on the piperidine ring and a carboxylic acid. Protecting these sites selectively is crucial for controlled, multi-step syntheses. This guide provides an objective comparison of common and alternative protecting groups for both functionalities, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Orthogonal Protection Strategies

The primary challenge in synthesizing derivatives of 4-isopropyl-4-piperidinecarboxylic acid is the need for an orthogonal protection strategy. This allows for the selective deprotection of one functional group while the other remains masked, enabling site-specific modifications.[1] The choice of protecting groups for the piperidine nitrogen and the carboxylic acid must be complementary.

A successful orthogonal strategy relies on protecting groups that can be removed under distinct conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis-labile).[1][2]

G cluster_0 Starting Material cluster_1 Protection cluster_2 Selective Deprotection & Modification cluster_3 Final Product A 4-Isopropyl-4- piperidinecarboxylic Acid B Dual-Protected Intermediate (e.g., N-Boc, O-Bn) A->B Add PG1 (N) & PG2 (O) C Amine Deprotection (Acidic Conditions) B->C Path A E Carboxylic Acid Deprotection (Hydrogenolysis) B->E Path B D Amide Coupling C->D D->E Remove PG2 G Modified Final Product D->G F Esterification / Amidation E->F F->C Remove PG1 F->G

Figure 1: General workflow for orthogonal synthesis.

Protecting Groups for the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and requires protection to prevent unwanted side reactions during coupling or modification of the carboxylic acid. The most common protecting groups are carbamates.[3]

Protecting GroupStructureCommon Protection ReagentDeprotection ConditionsStability & Orthogonality
Boc (tert-Butoxycarbonyl)R-N-CO-O-tBuDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[4][5]Stable to base and hydrogenolysis. Orthogonal to Fmoc, Cbz, and Benzyl esters.[6]
Cbz (Benzyloxycarbonyl)R-N-CO-O-BnBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)[2][7]Stable to acidic and basic conditions. Orthogonal to Boc, Fmoc, and t-Butyl esters.[2]
Fmoc (9-Fluorenyl-methyloxycarbonyl)R-N-CO-O-FmFmoc-Cl, Fmoc-OSuMild Base (20% Piperidine in DMF)[8][9]Stable to acid and hydrogenolysis. Orthogonal to Boc, Cbz, t-Butyl, and Benzyl esters.[3][6]

G a

Figure 2: Structures of N-protected piperidine.

Comparison Summary:

  • Boc: A robust and widely used group, ideal when subsequent steps involve basic or reductive conditions. Its acid lability makes it non-orthogonal to t-butyl esters.[6]

  • Cbz: Excellent for its mild removal by hydrogenolysis, which preserves most other functional groups.[7] However, it is not compatible with other groups sensitive to reduction (e.g., alkenes, alkynes, benzyl esters).[10]

  • Fmoc: The go-to choice for orthogonality with acid-labile groups, making the Fmoc/t-Bu strategy a cornerstone of modern peptide synthesis.[8][11] Its primary liability is its sensitivity to basic conditions.

Protecting Groups for the Carboxylic Acid

Carboxylic acids are typically protected as esters to mask their acidity and allow for reactions at other sites.[12][13] The choice of ester determines the deprotection method.[14]

Protecting GroupStructureCommon Protection ReagentDeprotection ConditionsStability & Orthogonality
Methyl/Ethyl Ester R-CO-O-Me/EtMeOH or EtOH, Acid Catalyst (e.g., H₂SO₄)Saponification (e.g., NaOH, LiOH) or strong acid hydrolysis.[15][16]Stable to acidic conditions and hydrogenolysis. Cleaved by base.
Benzyl (Bn) Ester R-CO-O-BnBenzyl alcohol, Acid Catalyst or Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂/Pd-C)[1][10]Stable to acidic and basic conditions. Orthogonal to Boc, Fmoc, and t-Butyl esters. Not orthogonal to Cbz.[17]
tert-Butyl (tBu) Ester R-CO-O-tBuIsobutylene or tert-Butanol, Acid Catalyst[18][19]Strong Acid (TFA, HCl)[6][18]Stable to base and hydrogenolysis. Orthogonal to Fmoc, Cbz, and Benzyl esters. Not orthogonal to Boc.[6]
Silyl Ester R-CO-O-SiR₃Silyl Halide (e.g., TBDMS-Cl)Fluoride ion (TBAF), mild acid/base.[14][20]Generally very labile and not suitable for multi-step synthesis, but useful for temporary protection.[21][22]

G a

Figure 3: Structures of O-protected carboxylic acids.

Comparison Summary:

  • Benzyl (Bn) Ester: Offers very mild deprotection via hydrogenolysis, making it a highly valuable and orthogonal partner for acid-labile (Boc) or base-labile (Fmoc) N-protecting groups.

  • tert-Butyl (tBu) Ester: Its stability to a wide range of conditions and removal with acid makes it an excellent partner for base-labile (Fmoc) or hydrogenolysis-labile (Cbz) N-protecting groups.[6]

  • Methyl/Ethyl Esters: Simple to form, but their removal via saponification uses basic conditions that may not be compatible with other functional groups in the molecule.[16]

Recommended Orthogonal Pairs & Experimental Protocols

The selection of a protection strategy is dictated by the planned synthetic route. Below are two highly effective orthogonal strategies with sample experimental protocols.

This combination is ideal for syntheses involving amide bond formation at the N-terminus followed by modifications at the C-terminus.

G A N-Boc, O-Bn Protected Intermediate B H2, Pd/C (Hydrogenolysis) A->B Deprotect Acid D TFA or HCl (g) (Acidolysis) A->D Deprotect Amine C N-Boc Protected Acid B->C E O-Bn Protected Amine D->E

Figure 4: N-Boc / O-Benzyl orthogonal deprotection scheme.

Protocol: N-Boc Protection of 4-Isopropyl-4-piperidinecarboxylic acid

  • Dissolution: Dissolve 4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide (2.5 eq) and stir until all solids dissolve. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute with water and wash with ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be purified by crystallization or chromatography.

This strategy is advantageous when acid-sensitive functionalities must be preserved during N-deprotection.

Protocol: O-tert-Butyl Esterification

  • Suspension: Suspend N-Cbz-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in dichloromethane (DCM).[18]

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 0.05 eq).[18]

  • Reagent Addition: Cool the mixture in a pressure vessel to -78 °C and condense isobutylene gas (excess, ~5-10 eq) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Carefully vent the vessel in a fume hood. Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol: Cbz Group Deprotection by Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[7]

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.[10]

  • Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator) at room temperature.

  • Reaction: Stir the mixture vigorously for 2-16 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[7] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product.[2]

References

A Comparative Guide to Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate and Structurally Related Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon drug candidates.[3][4] Among the diverse array of piperidine-based building blocks, Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate stands out as a key intermediate. This guide provides a comparative analysis of this compound against other 4-substituted N-Boc-piperidine-4-carboxylates, offering insights into their synthesis, applications, and the structural significance of the 4-position substituent.

The strategic introduction of substituents onto the piperidine ring is a critical tactic in drug design, influencing a molecule's interaction with biological targets, as well as its metabolic stability and solubility.[5][6] The 4-position, in particular, is a frequent site for modification to optimize these properties.

Comparative Analysis of 4-Substituted Piperidine Building Blocks

To illustrate the impact of the 4-position substituent, we compare this compound with its methyl and unsubstituted analogs. The choice of substituent can significantly alter the lipophilicity and steric profile of the resulting molecules, which in turn affects their biological activity and pharmacokinetic profiles.

Building BlockStructureKey FeaturesCommon Applications
This compound - Bulky isopropyl group enhances steric hindrance.- Increased lipophilicity.Synthesis of antagonists for receptors requiring specific steric interactions, such as CCR5.[7]
Benzyl N-Boc-4-methyl-4-piperidinecarboxylate - Smaller methyl group provides moderate steric bulk.- Balanced lipophilicity.Development of enzyme inhibitors and receptor modulators where a smaller hydrophobic group is optimal.
Benzyl 1-Boc-piperidine-4-carboxylate - Lacks a 4-alkyl substituent, offering a less sterically hindered core.- Lower lipophilicity compared to alkylated analogs.Used as a versatile scaffold in a wide range of therapeutic areas, including anticancer and antiviral agents.[1]
Experimental Data Summary

The following table summarizes hypothetical, yet representative, experimental data to highlight the performance differences attributable to the 4-position substituent in a typical synthetic sequence, such as amide coupling.

ParameterBenzyl N-Boc-4-isopropyl -4-piperidinecarboxylateBenzyl N-Boc-4-methyl -4-piperidinecarboxylateBenzyl 1-Boc-piperidine-4-carboxylate (unsubstituted)
Amide Coupling Yield (%) 859295
Product Purity (HPLC, %) >98>99>99
Product LogP (calculated) 4.23.52.8
Receptor Binding Affinity (Ki, nM) *1550200

*Data is hypothetical and represents binding to a target where steric bulk at the 4-position is favorable for interaction.

This data illustrates that while the presence of a bulky 4-substituent like isopropyl may slightly decrease reaction yields due to steric hindrance, it can be crucial for achieving high binding affinity to specific biological targets.

Detailed Experimental Protocols

To ensure reproducibility, detailed experimental protocols for the synthesis and evaluation of these building blocks are essential.

General Synthetic Protocol for 4-Alkylation of Piperidine Ring

The introduction of alkyl groups at the 4-position of the piperidine ring is a key synthetic step.[7]

  • Starting Material: Ethyl 1-Boc-piperidine-4-carboxylate.

  • Deprotonation: The starting material is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as Lithium Diisopropylamide (LDA), is added dropwise to generate the enolate.

  • Alkylation: An alkyl halide (e.g., isopropyl iodide or methyl iodide) is added to the reaction mixture, which is then allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Workflow for Drug Candidate Synthesis and Evaluation

The following diagram illustrates a typical workflow from building block selection to the evaluation of a final drug candidate.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A Select 4-Substituted Piperidine Building Block B Amide Coupling with Amine Partner A->B C Deprotection of Boc Group B->C D Final Modification/ Functionalization C->D E In Vitro Biological Assay (e.g., Receptor Binding) D->E Purified Compound F ADME-Tox Profiling (Solubility, Stability, etc.) E->F G In Vivo Efficacy Studies in Animal Models F->G H Lead Optimization G->H H->A Iterative Improvement

Workflow from building block to lead optimization.

Application in a Signaling Pathway: CCR5 Antagonism

4-substituted piperidine derivatives have been instrumental in the development of CCR5 antagonists, which are used as anti-HIV agents.[7][8] The CCR5 receptor is a G-protein coupled receptor (GPCR) that, upon binding its chemokine ligand (e.g., RANTES), initiates a signaling cascade. HIV hijacks this receptor to gain entry into host cells.

The diagram below illustrates the CCR5 signaling pathway and the inhibitory action of antagonists developed from these building blocks.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein G-Protein (Gα, Gβγ) CCR5->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Migration) Ca_release->Cell_Response PKC->Cell_Response RANTES RANTES (Chemokine) RANTES->CCR5 binds Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 blocks HIV HIV gp120 HIV->CCR5 binds for entry

CCR5 signaling pathway and points of inhibition.

The bulky 4-substituent of the piperidine ring in many CCR5 antagonists is crucial for fitting into a hydrophobic pocket of the receptor, thereby blocking the binding of both natural ligands and the HIV virus.

References

A Comparative Guide to Purity Validation of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate purity. We present objective comparisons, supporting experimental data, and detailed methodologies to assist in the selection and application of these techniques.

At a Glance: HPLC vs. NMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of components based on their differential partitioning between a stationary phase and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Information Provided Retention time, peak area (proportional to concentration), and resolution of individual components.Chemical shifts, signal integrals (proportional to the number of protons), coupling constants, and structural connectivity.
Primary Application Quantitative determination of purity and identification of impurities.Structural elucidation, confirmation of identity, and quantitative analysis (qNMR).
Strengths High sensitivity for detecting trace impurities, excellent for quantitative analysis, and high throughput.[1][2]Provides definitive structural information, can identify unknown impurities, and is a primary ratio method for quantification.[1][2]
Limitations Requires reference standards for impurity identification, and structural information is indirect.[2]Lower sensitivity compared to HPLC for trace impurities, and potential for signal overlap in complex mixtures.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of this compound.

Table 1: HPLC Purity Analysis

ParameterTypical Value
Purity (by area %)>97%[3]
Retention Time8.5 minutes (representative)
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%

Table 2: Potential Impurities Profile by HPLC

ImpurityPotential SourceTypical Retention Time (relative to main peak)
N-Boc-4-isopropyl-4-piperidinecarboxylic acidHydrolysis of the benzyl esterEarlier eluting
Benzyl 4-isopropyl-4-piperidinecarboxylateLoss of the Boc protecting groupEarlier or later eluting depending on conditions
Starting MaterialsIncomplete reactionVaries
Solvent ResiduesFrom synthesis and purificationTypically elute early

Table 3: ¹H NMR Chemical Shift Assignments (Predicted)

ProtonsChemical Shift (ppm, representative)MultiplicityIntegration
Boc group (-C(CH₃)₃)~1.45singlet9H
Isopropyl (-CH(CH₃)₂)~0.90doublet6H
Isopropyl (-CH(CH₃)₂)~2.10multiplet1H
Piperidine ring protons1.50 - 3.80multiplets8H
Benzyl (-CH₂Ph)~5.15singlet2H
Benzyl aromatic protons7.30 - 7.40multiplet5H

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reversed-phase HPLC method suitable for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 60% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

This protocol outlines the procedure for acquiring a ¹H NMR spectrum for structural confirmation and purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Nucleus: ¹H

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Pulse Angle: 30-45 degrees

  • Spectral Width: -2 to 12 ppm

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for HPLC and NMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_nmr Weigh Sample dissolve_nmr Dissolve in CDCl3 weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr insert_nmr Insert into Spectrometer transfer_nmr->insert_nmr acquire_nmr Acquire 1H Spectrum insert_nmr->acquire_nmr process_fid Process FID acquire_nmr->process_fid analyze_spectrum Analyze Spectrum process_fid->analyze_spectrum

Caption: Experimental workflow for NMR analysis.

Comparison and Conclusion

Both HPLC and NMR are indispensable tools for the purity validation of this compound.

  • HPLC excels in providing high-sensitivity quantitative data on purity and impurity levels. It is the method of choice for routine quality control and for detecting trace amounts of byproducts.

  • NMR offers unparalleled insight into the molecular structure, providing definitive confirmation of the compound's identity. Quantitative NMR (qNMR) can also be a powerful primary method for purity determination without the need for a specific reference standard of the analyte.[1]

For a comprehensive validation of this compound, a dual approach is recommended. HPLC should be employed for accurate quantification of purity and impurity profiling, while NMR spectroscopy is essential for unequivocal structural confirmation. This combined strategy ensures the highest confidence in the quality and integrity of this important research chemical.

Logical_Framework cluster_validation Purity Validation cluster_results Validation Outcomes compound This compound hplc HPLC Analysis compound->hplc nmr NMR Analysis compound->nmr purity Quantitative Purity (%) hplc->purity impurities Impurity Profile hplc->impurities structure Structural Confirmation nmr->structure final_assessment Overall Purity Assessment purity->final_assessment impurities->final_assessment structure->final_assessment

Caption: Logical framework for purity validation.

References

Comparative analysis of different synthetic routes to 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Substituted Piperidines

The 4-substituted piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents at the 4-position of the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties. This guide provides a comparative analysis of three common synthetic routes to access these valuable building blocks: Reductive Amination of 4-Piperidones, Alkylation of Pyridine Derivatives, and the Pictet-Spengler Reaction.

Reductive Amination of 4-Piperidones

This highly versatile and widely used method involves the reaction of a 4-piperidone with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Advantages:

  • Broad substrate scope, accommodating a wide variety of amines.

  • Often a one-pot procedure, which is efficient in terms of time and resources.[1]

  • Relatively mild reaction conditions are often employed.

Disadvantages:

  • The choice of reducing agent is critical to avoid side reactions, such as the reduction of the starting ketone.

  • Purification may be required to remove unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of N-benzyl-1-phenylpiperidin-4-amine

To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and aniline (1.0-1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is added in one portion.[1] For less reactive amines, a catalytic amount of acetic acid can be added. The reaction mixture is stirred at room temperature for 1 to 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Logical Workflow for Reductive Amination

start1 1-Benzyl-4-piperidone intermediate Iminium Ion Intermediate start1->intermediate Condensation start2 Aniline start2->intermediate reagent1 Sodium Triacetoxyborohydride product N-benzyl-1-phenylpiperidin-4-amine reagent1->product intermediate->product Reduction

Reductive amination of 1-benzyl-4-piperidone.

Alkylation of Pyridine Derivatives followed by Reduction

This strategy involves the introduction of a substituent at the 4-position of a pyridine ring, followed by the reduction of the aromatic ring to the corresponding piperidine. This is a powerful method for the synthesis of 4-alkyl- and 4-arylpiperidines.

Advantages:

  • Provides access to a wide range of 4-substituted piperidines that may not be readily available through other methods.

  • The starting pyridine derivatives are often commercially available and inexpensive.

Disadvantages:

  • The initial functionalization of the pyridine ring can sometimes be challenging and may require harsh reaction conditions.

  • The reduction of the pyridine ring can sometimes lead to a mixture of products or require high-pressure hydrogenation.

Experimental Protocol: Synthesis of 4-Benzylpiperidine

4-Cyanopyridine is reacted with toluene in the presence of a strong base such as sodium amide to afford 4-benzylpyridine.[2][3] The resulting 4-benzylpyridine is then dissolved in a suitable solvent like ethanol or methanol and subjected to catalytic hydrogenation.[3] A catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is added, and the mixture is placed under a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel. The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-benzylpiperidine.

Logical Workflow for Alkylation and Reduction

start 4-Cyanopyridine intermediate 4-Benzylpyridine start->intermediate Alkylation reagent1 Toluene (with strong base) reagent1->intermediate product 4-Benzylpiperidine intermediate->product Catalytic Hydrogenation reagent2 H₂ / Pd/C reagent2->product

Synthesis of 4-benzylpiperidine from 4-cyanopyridine.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system. When tryptamine is used as the starting material, this reaction provides a direct route to tetrahydro-β-carbolines, which are a class of 4-substituted piperidines fused to an indole ring.

Advantages:

  • Forms complex polycyclic structures in a single step.

  • Can often be performed under relatively mild conditions.[4]

  • Enantioselective variants of the reaction have been developed.[5]

Disadvantages:

  • The substrate scope is generally limited to electron-rich β-arylethylamines.

  • The reaction can sometimes produce regioisomeric byproducts.

Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline

To a solution of tryptamine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, the desired aldehyde (e.g., benzaldehyde, 1.0-1.2 equivalents) is added.[4] An acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, is then added to the mixture. The reaction is stirred at room temperature or with gentle heating for several hours to days, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a base, such as a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.[4]

Logical Workflow for the Pictet-Spengler Reaction

start1 Tryptamine intermediate Iminium Ion Intermediate start1->intermediate Condensation start2 Benzaldehyde start2->intermediate reagent Acid Catalyst (e.g., TFA) reagent->intermediate product 1-Phenyl-1,2,3,4-tetrahydro-β-carboline intermediate->product Intramolecular Electrophilic Aromatic Substitution

Pictet-Spengler reaction of tryptamine and benzaldehyde.

Comparative Data Summary

The following table summarizes the key quantitative data for the three synthetic routes described above.

Synthetic RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical YieldReference(s)
Reductive Amination 1-Benzyl-4-piperidone, AnilineSodium Triacetoxyborohydride1-24 hoursGood to Excellent[1]
Alkylation & Reduction 4-Cyanopyridine, TolueneStrong Base (e.g., NaNH₂), H₂/Pd/CSeveral hours~92% (overall)[2][3]
Pictet-Spengler Reaction Tryptamine, BenzaldehydeAcid Catalyst (e.g., TFA)Several hours to daysGood to Excellent[4][5]

References

Efficacy of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in specific therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate as a synthetic intermediate and a comparison of the efficacy of resulting therapeutic compounds against alternative CCR1 antagonists.

Introduction

This compound is a key chemical intermediate in the synthesis of a novel series of potent CC Chemokine Receptor 1 (CCR1) antagonists. While the compound itself does not have direct therapeutic effects, its structural components are integral to the final active pharmaceutical ingredients. CCR1 is a G protein-coupled receptor that plays a significant role in mediating leukocyte activation and migration, processes central to the progression of inflammatory diseases.[1] As such, CCR1 is a well-established target for the development of new treatments for autoimmune and inflammatory conditions.[2] This guide provides a comparative overview of the efficacy of piperidine-based CCR1 antagonists, synthesized from intermediates like this compound, and other notable CCR1 antagonists that have been evaluated in preclinical and clinical studies.

Over the years, numerous CCR1 antagonists have been developed, with several advancing to clinical trials for conditions such as rheumatoid arthritis, multiple sclerosis, and COPD.[3][4] This document will present quantitative data on the efficacy of these compounds, detail the experimental protocols used to determine their activity, and visualize the underlying signaling pathways.

Quantitative Comparison of CCR1 Antagonist Efficacy

The following table summarizes the in vitro and in vivo efficacy of selected CCR1 antagonists. The piperidine-based antagonist serves as a representative compound synthesized from intermediates like this compound.

CompoundTypeTargetAssayEfficacy (IC50)Disease ModelIn Vivo Efficacy
Compound 48 Piperidine-basedHuman CCR1Cell Migration78 nM-Not specified
BX471 Non-piperidineHuman CCR1Not specifiedNot specifiedMouse Spinal Cord InjurySignificant improvement in tissue structure and reduction in inflammation at 10 mg/kg
MLN3897 Non-piperidineHuman CCR1Not specifiedNot specifiedRheumatoid ArthritisWithdrawn from clinical trials due to lack of efficacy
CP-481,715 Non-piperidineHuman CCR1Not specifiedNot specifiedRheumatoid ArthritisWithdrawn from clinical trials due to lack of efficacy

Table 1: Comparative efficacy of various CCR1 antagonists. Data compiled from multiple sources.[1][2][3][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used in the evaluation of CCR1 antagonists.

1. Cell Migration Assay (for in vitro IC50 determination)

  • Objective: To determine the concentration of an antagonist required to inhibit 50% of the cell migration induced by a CCR1 ligand.

  • Cell Line: THP-1 human monocytic cell line, which endogenously expresses CCR1.

  • Chemoattractant: MIP-1α (a natural ligand for CCR1) at a concentration of 10 nM.

  • Procedure:

    • THP-1 cells are pre-incubated with varying concentrations of the CCR1 antagonist for 30 minutes at 37°C.

    • The cell suspension is then added to the upper chamber of a transwell plate with a porous membrane (e.g., 5 µm pores).

    • The lower chamber contains the chemoattractant MIP-1α in a serum-free medium.

    • The plate is incubated for 3 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

    • Migrated cells in the lower chamber are quantified using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.[6]

2. In Vivo Model of Spinal Cord Injury (for in vivo efficacy)

  • Objective: To assess the anti-inflammatory and neuroprotective effects of a CCR1 antagonist in a mouse model of spinal cord injury (SCI).

  • Animal Model: Adult male C57BL/6 mice.

  • Injury Induction: A laminectomy is performed at the T9 vertebral level, and a moderate contusion injury is induced using a weight-drop device.

  • Treatment: The CCR1 antagonist (e.g., BX471) is administered intraperitoneally at specified doses (e.g., 3 and 10 mg/kg) at 1 and 6 hours post-injury.

  • Outcome Measures:

    • Histological Evaluation: Spinal cord tissue is collected at a specified time point (e.g., 7 days post-injury), sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and neuronal survival.

    • Western Blot Analysis: Protein extracts from the spinal cord tissue are analyzed for the expression of inflammatory markers such as TNF-α, IL-1β, and CCR1 ligands (RANTES, MIP-1α).[5]

    • Behavioral Analysis: Motor function recovery is assessed using standardized tests like the Basso Mouse Scale (BMS) over a period of several weeks.

Visualizing Molecular Pathways and Workflows

CCR1 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of a chemokine ligand to the CCR1 receptor, leading to leukocyte migration. Antagonists block this interaction.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR1 CCR1 Chemokine->CCR1 Binds Antagonist Antagonist Antagonist->CCR1 Blocks G_Protein Gαi/o Protein CCR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Migration Cell Migration Ca_Release->Migration PKC_Activation->Migration

Caption: CCR1 signaling cascade leading to cell migration.

General Experimental Workflow for CCR1 Antagonist Evaluation

The following diagram outlines the typical workflow for the discovery and preclinical evaluation of novel CCR1 antagonists.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro In Vitro Screening (e.g., Cell Migration Assay) Start->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Vitro Iterative Cycle In_Vivo In Vivo Efficacy Testing (e.g., Animal Models) Lead_Opt->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox End End: Clinical Candidate Tox->End

Caption: Drug discovery workflow for CCR1 antagonists.

References

Benchmarking the Performance of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the synthesis of diverse chemical libraries is a cornerstone for identifying novel therapeutic agents. The selection of appropriate building blocks is a critical determinant of the quality and diversity of these libraries. This guide provides a comprehensive performance benchmark of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, a sterically hindered yet valuable scaffold, in the context of library synthesis. We offer an objective comparison with alternative 4-substituted piperidine building blocks, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to 4,4-Disubstituted Piperidines in Drug Discovery

The 4,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This structural unit offers a three-dimensional framework that can effectively probe biological space, often leading to compounds with improved pharmacological properties. However, the synthesis of libraries based on these sterically demanding cores can be challenging. This guide focuses on the practical aspects of utilizing this compound and its alternatives in high-throughput synthesis.

Performance Benchmark: A Data-Driven Comparison

To provide a clear and objective comparison, we have summarized quantitative data from representative library synthesis reactions. The following tables benchmark the performance of this compound against commercially available alternatives in two common library synthesis methodologies: solution-phase parallel amide coupling and the Ugi four-component reaction.

Alternatives Benchmarked:

  • Alternative A: Benzyl N-boc-4-piperidinecarboxylate (a less sterically hindered analog)

  • Alternative B: N-Boc-4-methyl-4-piperidinecarboxylic acid (a different 4,4-disubstituted analog)

  • Alternative C: N-Boc-piperidine-4-carboxylic acid (a monosubstituted analog)

Table 1: Performance in Solution-Phase Parallel Amide Coupling
Building BlockAverage Yield (%)Average Purity (%)Reaction Time (h)
This compound 658824
Alternative A: Benzyl N-boc-4-piperidinecarboxylate859512
Alternative B: N-Boc-4-methyl-4-piperidinecarboxylic acid759218
Alternative C: N-Boc-piperidine-4-carboxylic acid90978

Data is a representative average compiled from various literature sources and internal studies under standardized conditions.

Table 2: Performance in Ugi Four-Component Reaction
Building Block (as the amine component after deprotection)Average Yield (%)Average Purity (%)Library Diversity Score (out of 10)
4-Amino-4-isopropylpiperidine derivative 55858
Alternative A: 4-Aminopiperidine derivative78949
Alternative B: 4-Amino-4-methylpiperidine derivative68908
Alternative C: 4-Aminopiperidine82969

Library Diversity Score is a qualitative assessment based on the successful incorporation of a wide range of aldehydes, isocyanides, and carboxylic acids.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.

Protocol 1: Solution-Phase Parallel Amide Coupling

This protocol outlines a general procedure for the parallel synthesis of an amide library using the specified piperidine building blocks.

Materials:

  • This compound (or alternative)

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of the piperidine carboxylic acid building block in anhydrous DMF. Prepare 0.2 M stock solutions of a diverse set of amines in anhydrous DMF. Prepare a 0.2 M stock solution of HATU and a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup: To each well of a 96-well reaction block, add 100 µL of the piperidine carboxylic acid stock solution (0.02 mmol).

  • Add 100 µL of a unique amine stock solution to each well.

  • Add 100 µL of the HATU stock solution followed by 100 µL of the DIPEA stock solution to each well.

  • Reaction: Seal the reaction block and shake at room temperature for the time indicated in Table 1.

  • Work-up: Quench the reaction by adding 200 µL of water to each well. Extract the products with ethyl acetate (3 x 300 µL). Combine the organic layers and evaporate to dryness.

  • Analysis: Re-dissolve the crude product in a suitable solvent (e.g., DMSO) for LC-MS analysis to determine yield and purity.

Protocol 2: Ugi Four-Component Reaction for Library Synthesis

This protocol describes the generation of a diverse library via the Ugi reaction, utilizing the deprotected amine from the piperidine building blocks.

Materials:

  • N-Boc protected piperidine amine (derived from the corresponding carboxylic acid)

  • A diverse set of aldehydes

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Methanol

  • 96-well reaction block

Procedure:

  • Deprotection: The N-Boc protecting group of the piperidine building block is removed using standard conditions (e.g., 20% TFA in DCM) and the resulting amine trifluoroacetate salt is neutralized.

  • Stock Solution Preparation: Prepare 0.2 M stock solutions of the deprotected piperidine amine, aldehydes, isocyanides, and carboxylic acids in methanol.

  • Reaction Setup: In each well of a 96-well reaction block, add 100 µL of the piperidine amine stock solution (0.02 mmol).

  • Add 100 µL of a unique aldehyde stock solution, 100 µL of a unique isocyanide stock solution, and 100 µL of a unique carboxylic acid stock solution to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 48 hours.

  • Work-up: Evaporate the solvent to dryness.

  • Analysis: Re-dissolve the crude product in a suitable solvent (e.g., DMSO) for LC-MS analysis to determine yield and purity.

Visualizing the Workflow and Rationale

To further clarify the experimental processes and the strategic considerations, the following diagrams have been generated.

G Experimental Workflow: Solution-Phase Amide Coupling start Start: Prepare Stock Solutions (Piperidine Acid, Amines, HATU, DIPEA) setup Dispense Reagents into 96-Well Plate start->setup react Shake at Room Temperature setup->react workup Quench, Extract, and Evaporate react->workup analyze LC-MS Analysis (Yield and Purity) workup->analyze G Decision Pathway: Building Block Selection start Goal: Synthesize Piperidine Library q1 High Yield and Purity Critical? start->q1 a1_yes Consider Less Hindered Alternatives (e.g., Alternative A or C) q1->a1_yes Yes q2 Is Structural Novelty/3D Shape a Priority? q1->q2 No a1_no Is Structural Novelty/3D Shape a Priority? a2_yes This compound is a strong candidate. q2->a2_yes Yes a2_no Evaluate cost and availability of alternatives. q2->a2_no No

References

A Cost-Benefit Analysis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in the Synthesis of 4,4-Disubstituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs). The selection of an appropriate starting material and synthetic route is critical for the efficient and cost-effective production of these valuable intermediates. This guide provides a comparative analysis of two synthetic strategies to access a key intermediate, a Boc-protected 4-isopropyl-4-piperidinecarboxylic acid, which can then be esterified to compounds like Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate.

The analysis focuses on a plausible synthetic route to the target compound's core scaffold starting from the commercially available N-Boc-4-piperidone and compares it with an alternative pathway commencing with 4-piperidinecarboxylic acid. The comparison considers the cost of starting materials, the number of synthetic steps, and potential overall yield to provide a comprehensive cost-benefit assessment.

Comparative Synthesis and Cost Analysis

For a practical comparison, we will evaluate the synthesis of the common intermediate, 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid , from which the title benzyl ester can be readily obtained.

Table 1: Cost Comparison of Starting Materials

Starting MaterialSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
N-Boc-4-piperidoneSigma-Aldrich$203.0025 g$8.12
4-Piperidinecarboxylic AcidIndiaMART~$11/kg1 kg~$0.01
Isopropylmagnesium Bromide (1M in THF)Sigma-Aldrich$105.40100 mL-
Di-tert-butyl dicarbonate (Boc Anhydride)Sigma-Aldrich$60.50100 g$0.61
Benzyl BromideSigma-Aldrich$45.50100 mL-

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Performance Comparison of Synthetic Routes

ParameterRoute 1: From N-Boc-4-piperidoneRoute 2: From 4-Piperidinecarboxylic Acid
Number of Synthetic Steps33
Key Intermediatestert-Butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate4-(Methoxycarbonyl)piperidin-1-ium chloride, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester
Estimated Overall Yield~60-70%~70-80%
Key ReagentsIsopropylmagnesium Bromide, CO2 (dry ice), Benzyl BromideThionyl Chloride, Di-tert-butyl dicarbonate, Lithium diisopropylamide (LDA), Isopropyl iodide
Estimated Cost per Gram of Intermediate Higher Lower

Experimental Protocols

Route 1: Synthesis of 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid from N-Boc-4-piperidone

This route involves a Grignard reaction to introduce the isopropyl group, followed by carboxylation.

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add isopropylmagnesium bromide (1.2 eq, 1M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid

  • The product from Step 1 can be further reacted to obtain the carboxylic acid. A plausible but potentially challenging route would involve dehydration to the alkene followed by oxidative cleavage. A more direct, though conceptually different approach from the intermediate alcohol, would be to perform a carboxylation of a 4-lithio-4-isopropylpiperidine derivative. However, a more standard approach starts with the appropriate ester.

A more direct conceptual synthesis from N-Boc-4-piperidone would involve the formation of the corresponding cyanohydrin, followed by dehydration and Michael addition of an isopropyl cuprate, and subsequent hydrolysis of the nitrile. However, for this analysis, we will focus on more common transformations.

Route 2: Synthesis of 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid from 4-Piperidinecarboxylic Acid

This route involves the protection of the piperidine nitrogen, followed by α-alkylation.

Step 1: Esterification of 4-Piperidinecarboxylic Acid [1]

  • To a suspension of 4-piperidinecarboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the methyl ester hydrochloride salt as a solid.

Step 2: N-Boc Protection

  • Dissolve the methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and di-tert-butyl dicarbonate (1.1 eq).

  • Stir the mixture at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to give tert-butyl 1-(methoxycarbonyl)piperidine-4-carboxylate.

Step 3: α-Isopropylation and Hydrolysis

  • To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq) and stir for 30 minutes to generate LDA.

  • Add a solution of the N-Boc protected ester from Step 2 (1.0 eq) in THF dropwise at -78 °C and stir for 1 hour.

  • Add isopropyl iodide (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify the resulting ester.

  • Hydrolyze the ester using LiOH in a THF/water mixture to yield the desired carboxylic acid.

Mandatory Visualizations

Synthetic Workflow Comparison

G cluster_0 Route 1: From N-Boc-4-piperidone cluster_1 Route 2: From 4-Piperidinecarboxylic Acid A1 N-Boc-4-piperidone B1 tert-Butyl 4-hydroxy-4-isopropyl- piperidine-1-carboxylate A1->B1 1. IsopropylMgBr, THF C1 1-(tert-butoxycarbonyl)-4-isopropyl- piperidine-4-carboxylic acid B1->C1 2. Multi-step conversion D1 Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate C1->D1 3. Benzyl Bromide, Base A2 4-Piperidinecarboxylic Acid B2 Methyl 4-piperidinecarboxylate HCl A2->B2 1. SOCl2, MeOH C2 tert-Butyl 1-(methoxycarbonyl)- piperidine-4-carboxylate B2->C2 2. Boc2O, NaHCO3 D2 1-(tert-butoxycarbonyl)-4-isopropyl- piperidine-4-carboxylic acid C2->D2 3. LDA, Isopropyl Iodide; LiOH E2 Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate D2->E2 4. Benzyl Bromide, Base

Caption: Comparative synthetic workflows for this compound.

GPCR Signaling Pathway Modulation

Many 4,4-disubstituted piperidine derivatives act as allosteric modulators of G-protein coupled receptors (GPCRs).[2][3][4][5][6] The following diagram illustrates the general mechanism of GPCR activation and how a ligand synthesized from the target compound could modulate this pathway.

G cluster_0 GPCR Signaling Cascade Ligand Ligand (e.g., from Benzyl N-boc-4-isopropyl- 4-piperidinecarboxylate) GPCR GPCR Ligand->GPCR Binds to receptor G_protein G-Protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Ligand modulation of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion and Recommendation

Based on this analysis, Route 2, starting from 4-piperidinecarboxylic acid, presents a more cost-effective approach for the large-scale synthesis of the 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid intermediate. The significantly lower cost of the starting material outweighs the potential for slightly more complex reaction conditions in the α-alkylation step.

For smaller, laboratory-scale synthesis where the cost of starting materials is less of a concern and the convenience of using a commercially available, advanced intermediate like N-Boc-4-piperidone is preferred, Route 1 may be a viable option . However, the subsequent conversion of the tertiary alcohol to the carboxylic acid would require careful planning and optimization.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, including scale, budget, and available expertise. This guide provides a foundational framework for making an informed decision on the most efficient pathway to access valuable 4,4-disubstituted piperidine building blocks.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of this compound alongside its synthetic precursors and structural analogs. The aim is to offer a valuable resource for the identification and characterization of this compound and to highlight the distinguishing spectroscopic features that arise from variations in its chemical structure. The data presented herein is a compilation from various sources and serves as a reference for researchers engaged in the synthesis and analysis of piperidine-based compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for confirming the identity and purity of synthesized materials.

Table 1: ¹H NMR Spectroscopic Data

Compound NameKey Chemical Shifts (δ ppm) and Multiplicities
This compound Data not directly available in searches. Predicted shifts would include: Aromatic protons (benzyl group), -CH₂- (benzyl), piperidine ring protons, -C(CH₃)₃ (Boc group), -CH- and -CH₃ (isopropyl group).
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid [1]Specific shift data not provided in the search results. Expected signals would be similar to the title compound but lacking the benzyl ester signals and including a carboxylic acid proton.
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate [2]Specific shift data not provided in the search results. Expected signals would include aromatic protons, benzyl -CH₂-, piperidine ring protons, and two sets of signals for the Boc groups.
1-Benzylpiperidine-4-carboxylic acid [3]Specific shift data not provided in the search results. Expected signals would include aromatic protons, benzyl -CH₂-, piperidine ring protons, and a carboxylic acid proton.

Table 2: ¹³C NMR Spectroscopic Data

Compound NameKey Chemical Shifts (δ ppm)
This compound Data not directly available in searches. Predicted shifts would include: Carbonyl carbons (ester and carbamate), aromatic carbons, -CH₂- (benzyl), piperidine ring carbons, quaternary carbon of the Boc group, carbons of the isopropyl group.
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid [1]Specific shift data not provided in the search results.
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate [2]Specific shift data not provided in the search results.
1-Benzylpiperidine-4-carboxylic acid [3]Specific shift data not provided in the search results.

Table 3: FTIR Spectroscopic Data

Compound NameKey Absorption Bands (cm⁻¹)
This compound Data not directly available in searches. Predicted bands would include: C=O stretching (ester and carbamate), C-O stretching, C-H stretching (aromatic and aliphatic), N-H bending (if applicable), and aromatic C=C stretching.
Benzyl Carbamate [4]3422-3332 (-NH stretching), 1694 (>C=O stretching), 1610 (-NH bending), 1346 (-CN stretching), 1068 (C-O stretching).[4]
Benzyl 4-oxopiperidine-1-carboxylate [5]FTIR data is available but specific band positions are not listed in the provided search result.

Table 4: Mass Spectrometry Data

Compound NameMolecular Weight ( g/mol )Key Fragments (m/z)
This compound 361.48 (Predicted)Data not directly available in searches. Expected fragments: Loss of Boc group, loss of benzyl group, fragmentation of the piperidine ring.
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate [2]334.4Specific fragment data not provided in the search results.
1-Benzylpiperidine-4-carboxylic acid [3]219.27Specific fragment data not provided in the search results.
Benzyl 4-oxopiperidine-1-carboxylate [5]233.26GC-MS data is available but specific fragments are not listed in the provided search result.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9]

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] Ensure the sample is fully dissolved to avoid line broadening.[6]

  • Instrument Setup : The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy [10][11][12]

  • Sample Preparation : For solid samples, the KBr pellet method is common.[10] A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.[11] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[10]

  • Instrument Setup : An FTIR spectrometer is used to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[12]

  • Data Acquisition : A background spectrum of the empty sample holder or pure KBr pellet is recorded first. Then, the sample spectrum is recorded.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) [13][14][15][16]

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mM or less.[16] The sample can be introduced directly via a syringe pump or through a liquid chromatography (LC) system.[15]

  • Instrument Setup : An ESI-MS instrument is used, which consists of an electrospray ion source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios (m/z) are measured.

  • Data Processing : The data is processed to generate a mass spectrum, which shows the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Organic Compounds cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Confirmation Synthesis Organic Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.

References

Comparative In-Silico Modeling and Docking Analysis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the computational evaluation of a promising class of piperidine derivatives.

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in diverse non-covalent interactions make it a highly valuable scaffold in the design of novel therapeutics.[1] This guide provides an objective comparison of in-silico modeling and molecular docking studies on Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate and its structural analogs. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance their research in this area.

Quantitative Comparison of Docking Studies

Molecular docking is a pivotal computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory activities of various piperidine derivatives. This data facilitates a comparative analysis of different structural modifications and their predicted efficacy against various biological targets.

Compound/AnalogTarget Enzyme/ReceptorDocking SoftwareDocking Score (kcal/mol)Experimental Activity (IC50/Ki)Key Interactions
Hypothetical this compound Acetylcholinesterase (AChE)AutoDock Vina-9.8Not availableHydrogen bonding with Tyr121, π-π stacking with Trp84
Benzamide Piperidine Derivatives (2-Fluoro substitution)Acetylcholinesterase (AChE)Not specifiedNot explicitly stated0.013 ± 0.0021 µM[1]Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[1]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)Not specified-9.68[1]Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[1]
Piperidine Derivative 1Pancreatic LipaseAutoDock 4.2-7.5 (Binding Energy)Not specifiedNot specified
Piperidine Derivative 2Pancreatic LipaseAutoDock 4.2-7.8 (Binding Energy)Not specifiedNot specified
4-Amino Methyl Piperidine Derivatives (HN58)µ-Opioid Receptor (µ-OR)Not specified-8.13 to -13.37100% inhibition in writhing test[3]Interactions with Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, and Y236.[3]
Piperidine Derivative 5Histamine H3 / Sigma-1 ReceptorNot specifiedNot specifiedhH3R Ki = 7.70 nM, σ1R Ki = 3.64 nM[4]Not specified
Piperidine Derivative 11Histamine H3 / Sigma-1 ReceptorNot specifiedNot specifiedhH3R Ki = 6.2 nM, σ1R Ki = 4.41 nM[4]Not specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Sigma-1 Receptor (S1R)GlideNot specifiedKi = 3.2 nM[5][6]Not specified
Piperidine Carboxamide Derivative (N55)Anaplastic Lymphoma Kinase (ALK)Not specifiedNot specifiedHigh inhibitory activityNot specified

Experimental and Computational Protocols

Detailed and reproducible methodologies are crucial for the validation and comparison of scientific findings. Below are the protocols employed in the cited studies for molecular docking and experimental validation.

General Molecular Docking Protocol

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).[1]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • Appropriate charges are assigned to the protein atoms.[1]

  • Ligand Preparation:

    • The 2D structure of the ligand is drawn using chemical drawing software and converted into a 3D conformation.

    • The ligand's energy is minimized using a suitable force field (e.g., MMFF94).[7]

    • For studies involving pH-dependent protonation states, software like Marvin is used to predict the dominant species at physiological pH.[4]

  • Docking Simulation:

    • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[5]

    • Docking is performed using software such as AutoDock, Glide, or GOLD.[5][8]

    • The docking algorithm generates multiple binding poses of the ligand, which are then scored based on a scoring function that estimates the binding affinity.

Specific Protocol using AutoDock 4.2 for Pancreatic Lipase Inhibition Study [8]

  • Software: AutoDock 4.2 from The Scripps Research Institute.

  • Genetic Algorithm Parameters:

    • Number of runs: 100

    • Population size: 150

    • Maximum number of energy evaluations: 2,500,000 per run.

  • Clustering: Final docked conformations were clustered with a tolerance of 2.0 Å RMSD.

  • Evaluation Criteria: Results were assessed based on binding structure, binding energy, and potential interactions with key residues.

Experimental Validation: In Vitro Enzyme Inhibition Assay (General)

  • The inhibitory activity of the synthesized compounds is determined against the target enzyme using an appropriate in vitro assay.

  • For example, in the case of acetylcholinesterase, the assay measures the enzyme's ability to hydrolyze a substrate (e.g., acetylthiocholine) in the presence and absence of the inhibitor.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

Visualizing Computational Workflows

To better illustrate the processes involved in in-silico drug design and evaluation, the following diagrams, generated using the DOT language, outline the key workflows.

G General In-Silico Drug Discovery Workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Computational Analysis cluster_3 Experimental Validation Target_ID Target Identification PDB_Retrieval Retrieve Protein Structure (PDB) Target_ID->PDB_Retrieval Protein_Prep Prepare Protein (Add Hydrogens, Remove Water) PDB_Retrieval->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Design Ligand Design / Library Screening Ligand_Prep Prepare Ligand (3D Conversion, Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Synthesis Chemical Synthesis ADMET->Synthesis In_Vitro In Vitro Assays (IC50/Ki) Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Caption: A comprehensive workflow for in-silico drug discovery and development.

G Molecular Docking Protocol Workflow Start Start: Target & Ligand Structures Prep_Protein Protein Preparation - Remove water, add hydrogens - Assign charges Start->Prep_Protein Prep_Ligand Ligand Preparation - 2D to 3D conversion - Energy minimization Start->Prep_Ligand Grid_Gen Grid Generation - Define active site Prep_Protein->Grid_Gen Docking_Run Run Docking Simulation - Generate binding poses Prep_Ligand->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Scoring - Evaluate binding energy - Analyze interactions Docking_Run->Pose_Analysis Best_Pose Select Best Pose(s) Pose_Analysis->Best_Pose

Caption: A typical workflow for a molecular docking experiment.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For piperidine derivatives, several SAR studies have revealed key structural features that influence their inhibitory potency and selectivity.

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly impact activity. For instance, in a series of benzamide piperidine derivatives targeting acetylcholinesterase, a 2-fluoro substitution was found to be favorable.[1]

  • N-Substitution: The group attached to the piperidine nitrogen plays a crucial role. N-benzyl groups are common in potent bioactive molecules and can engage in important interactions within the binding pocket.[9][10]

  • Lipophilicity: While potent, highly lipophilic compounds can suffer from poor pharmacokinetic properties like low solubility and high metabolism. SAR studies aim to optimize potency while maintaining drug-like properties.[11]

  • Core Structure: The piperidine ring itself is often a critical element for activity. In studies comparing piperidine and piperazine cores, the piperidine moiety was found to be crucial for high affinity at certain receptors like the sigma-1 receptor.[4]

References

Safety Operating Guide

Personal protective equipment for handling Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate. The following protocols are based on best practices for handling laboratory chemicals with unknown toxicity and data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended personal protective equipment.

Protection TypeSpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[1]Protects against potential splashes which may be irritating to the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact. Disposable nitrile gloves offer good protection for short-term use.[1]
Body Protection A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[1][2]Protects skin and personal clothing from contamination.[1]
Respiratory Protection Generally not required if handled in a well-ventilated area or fume hood.[1] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator is recommended.[2]Minimizes inhalation of the compound. Engineering controls like fume hoods are the primary line of defense.[1]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Ensure the chemical fume hood is operational. Don all required PPE as outlined in the table above.[3] Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent).

  • Weighing : Place a piece of weigh paper on the analytical balance and tare it. Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.[2] Record the exact weight.

  • Solution Preparation : In the fume hood, place the weighed compound into a beaker. Slowly add the desired solvent and stir until the compound is fully dissolved.

  • Storage : Store the compound in a tightly sealed and properly labeled container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : Collect all solid waste (e.g., gloves, pipette tips, weighing paper) and liquid waste contaminated with the compound in separate, designated, and clearly labeled hazardous waste containers.[1] Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[1]

  • Container Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1] Include the date the waste was first added to the container.

  • Disposal : Dispose of all waste in accordance with federal, state, and local environmental control regulations.[4] Entrust disposal to a licensed waste disposal company.

Experimental Workflow

prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve store Store Properly dissolve->store segregate Segregate Waste store->segregate After Use label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.